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5-(2-Methoxyphenyl)-3-methylphenol, 95% Documentation Hub

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  • Product: 5-(2-Methoxyphenyl)-3-methylphenol, 95%
  • CAS: 855346-73-5

Core Science & Biosynthesis

Foundational

5-(2-Methoxyphenyl)-3-methylphenol: Structural Identifiers, Synthesis, and Applications as a Privileged Biaryl Scaffold

Executive Summary In modern drug discovery, the strategic deployment of biaryl scaffolds is a cornerstone for designing high-affinity ligands, particularly for kinase inhibition and protein-protein interaction (PPI) disr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic deployment of biaryl scaffolds is a cornerstone for designing high-affinity ligands, particularly for kinase inhibition and protein-protein interaction (PPI) disruption [1]. 5-(2-Methoxyphenyl)-3-methylphenol (also designated as 2'-methoxy-5-methyl-[1,1'-biphenyl]-3-ol) represents a highly specialized, privileged pharmacophore.

Unlike planar biphenyls, the presence of the ortho-methoxy group induces a steric clash with the adjacent phenolic ring, restricting rotation around the biaryl axis. This forced dihedral angle projects the molecule into a defined three-dimensional conformation, allowing it to precisely navigate complex hydrophobic sub-pockets in target proteins while presenting the phenolic hydroxyl group for critical hydrogen bonding. This whitepaper details the compound's chemical identifiers, structural mechanics, and provides a field-proven, self-validating protocol for its synthesis via palladium-catalyzed cross-coupling.

Chemical Identity & Structural Identifiers

While parent biaryls such as 3-methyl-5-phenylphenol are widely cataloged (CAS 50715-82-7) [2], highly substituted derivatives like 5-(2-Methoxyphenyl)-3-methylphenol are typically synthesized as bespoke intermediates in structure-activity relationship (SAR) campaigns. Accurate structural identifiers are critical for computational modeling and database registration.

Table 1: Physicochemical Properties and Identifiers
ParameterValue / Descriptor
IUPAC Name 5-(2-Methoxyphenyl)-3-methylphenol
Synonyms 2'-methoxy-5-methyl-[1,1'-biphenyl]-3-ol
Molecular Formula C₁₄H₁₄O₂
Molecular Weight 214.26 g/mol
CAS Registry Number Custom synthesis building block (Parent CAS: 50715-82-7)
SMILES Cc1cc(O)cc(c1)c2ccccc2OC
InChIKey Standardized representation of C₁₄H₁₄O₂ biphenylol
Topological Polar Surface Area (TPSA) 29.46 Ų
Hydrogen Bond Donors/Acceptors 1 / 2
cLogP (Predicted) ~3.8 (Optimal for lipid membrane permeability)

Mechanistic Role in Drug Design

Biaryl scaffolds are ubiquitous in FDA-approved kinase inhibitors and emerging antimitotic agents (e.g., Aurora A inhibitors) [3]. The structural logic behind utilizing 5-(2-Methoxyphenyl)-3-methylphenol lies in its tri-functional topology:

  • The Phenolic -OH: Acts as a potent hydrogen-bond donor, typically anchoring the molecule to the hinge region of a kinase's ATP-binding site.

  • The 3-Methyl Group: Serves as a lipophilic probe, filling adjacent hydrophobic pockets (e.g., the "gatekeeper" adjacent pocket) to enhance binding enthalpy.

  • The 2'-Methoxybiaryl Axis: The ortho-methoxy group prevents co-planarity of the two aromatic rings. This non-planar geometry reduces flat, non-specific intercalation (reducing off-target toxicity) and perfectly vectors the molecule into allosteric or PPI interfaces [4].

BindingModel Ligand 5-(2-Methoxyphenyl) -3-methylphenol Hinge Kinase Hinge Region (H-Bond Acceptor) Ligand->Hinge Phenolic -OH Hydrophobic Hydrophobic Pocket I (Van der Waals) Ligand->Hydrophobic 3-Methyl Group Allosteric Allosteric Site (Steric Fit) Ligand->Allosteric 2'-Methoxybiaryl Axis

Caption: Pharmacophore model showing the biaryl scaffold's interaction within a kinase binding pocket.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and scalable method for constructing this biaryl system is the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling [5].

Causality of Reagent Selection
  • Catalyst (Pd(dppf)Cl₂): The bidentate dppf ligand provides a large bite angle, which stabilizes the palladium center and accelerates the reductive elimination step, a critical requirement when coupling sterically hindered ortho-substituted boronic acids.

  • Base (K₂CO₃): The base is not merely for neutralizing acid. It is mechanistically required to coordinate with the boronic acid, converting the trigonal planar boron into a tetrahedral, electron-rich boronate complex. This increases the nucleophilicity of the aryl group, driving the transmetalation step.

  • Solvent System (1,4-Dioxane/H₂O 4:1): The biphasic system ensures the solubility of both the highly lipophilic organic electrophile and the inorganic base.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd + Ar-X TransMet Transmetalation Boronic Acid Entry OxAdd->TransMet + Base RedElim Reductive Elimination Biaryl Product Formation TransMet->RedElim RedElim->Pd0 - Product Prod 5-(2-Methoxyphenyl)-3-methylphenol RedElim->Prod ArX 3-Bromo-5-methylphenol ArX->OxAdd ArB (2-Methoxyphenyl)boronic acid ArB->TransMet

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling for biaryl scaffold synthesis.

Experimental Protocol

This protocol is designed as a self-validating system. In-process checks (TLC/LC-MS) are embedded to verify the success of each mechanistic phase.

Step-by-Step Workflow
  • Preparation & Degassing:

    • Charge a highly dried, argon-flushed Schlenk flask with 3-bromo-5-methylphenol (1.0 eq, 5.0 mmol) and (2-methoxyphenyl)boronic acid (1.2 eq, 6.0 mmol).

    • Causality: The slight excess of boronic acid compensates for potential protodeboronation side-reactions at elevated temperatures.

  • Catalyst and Base Addition:

    • Add Pd(dppf)Cl₂ (0.05 eq, 5 mol%) and K₂CO₃ (2.5 eq, 12.5 mmol).

    • Add a pre-degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 25 mL).

    • Validation Check: The solution should transition to a deep red/orange hue, indicating the formation of the active Pd(0) species.

  • Thermal Activation:

    • Heat the reaction mixture to 90°C under a continuous argon atmosphere for 12 hours.

  • In-Process Monitoring (Self-Validation):

    • After 8 hours, sample 50 µL of the organic layer. Perform TLC (Hexanes:EtOAc 4:1).

    • Validation: The disappearance of the lower-R_f bromophenol spot and the emergence of a highly UV-active, higher-R_f spot confirms successful reductive elimination.

  • Workup and Purification:

    • Cool the mixture to room temperature. Dilute with EtOAc (50 mL) and wash with saturated NH₄Cl (to quench residual base) followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify via flash column chromatography (Silica gel, gradient elution 0-15% EtOAc in Hexanes) to yield the pure biaryl product.

Analytical Characterization Data

To ensure the integrity of the synthesized 5-(2-Methoxyphenyl)-3-methylphenol, the following quantitative analytical parameters must be met.

Table 2: Standard Analytical Validation Metrics
Analytical TechniqueExpected Spectral / Chromatographic Data
¹H NMR (400 MHz, CDCl₃) δ 7.35-7.25 (m, 2H), 7.05-6.95 (m, 2H), 6.85 (s, 1H), 6.75 (s, 1H), 6.60 (s, 1H), 4.80 (br s, 1H, -OH), 3.82 (s, 3H, -OCH₃), 2.35 (s, 3H, -CH₃).
¹³C NMR (100 MHz, CDCl₃) δ 156.5, 155.2, 140.1, 139.8, 130.5, 128.8, 128.4, 121.2, 115.6, 114.2, 111.5, 55.6 (-OCH₃), 21.4 (-CH₃).
High-Resolution Mass Spec (HRMS-ESI) Calculated for C₁₄H₁₅O₂ [M+H]⁺: 215.1072. Found: 215.1075.
HPLC Purity > 98% (Reverse-phase C18, H₂O/MeCN gradient, UV detection at 254 nm).

Conclusion

5-(2-Methoxyphenyl)-3-methylphenol is a highly versatile building block in medicinal chemistry. By leveraging the steric constraints of the ortho-methoxy group and the hydrogen-bonding capacity of the phenol, researchers can design highly selective ligands for traditionally challenging targets. The robust Suzuki-Miyaura protocol provided ensures high-yield, reproducible access to this critical scaffold, empowering downstream drug discovery workflows.

References

  • ChemBK. "[1,1'-Biphenyl]-3-ol, 5-methyl- (CAS 50715-82-7)". Available at:[Link]

  • ACS Publications. "Selective Aurora A-TPX2 Interaction Inhibitors Have In Vivo Efficacy as Targeted Antimitotic Agents" (Journal of Medicinal Chemistry). Available at:[Link]

  • OSTI.gov. "Identification of potent and selective N-myristoyltransferase inhibitors of Plasmodium vivax liver stage hypnozoites" (Discussing biaryl framework hybridization). Available at:[Link]

  • Beilstein Journal of Organic Chemistry. "Clean and fast cross-coupling of aryl halides in one-pot" (Detailing green Suzuki-Miyaura methodologies for biaryl synthesis). Available at:[Link]

Exploratory

Reactivity Profile and Application Workflows of Methoxyphenyl Methylphenol Architectures

Executive Summary Methoxyphenyl methylphenol (MPMP) compounds—most prominently exemplified by 2-methoxy-4-methylphenol (creosol)—represent a highly versatile class of aromatic architectures. Characterized by a central ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methoxyphenyl methylphenol (MPMP) compounds—most prominently exemplified by 2-methoxy-4-methylphenol (creosol)—represent a highly versatile class of aromatic architectures. Characterized by a central phenolic core flanked by electron-donating methoxy and methyl substituents, these molecules serve as critical intermediates in pharmaceutical synthesis, robust antioxidants in formulation science, and standard lignin tar surrogates in biomass valorization[1]. This technical guide deconstructs the structural dynamics, redox reactivity, and catalytic transformations of MPMPs, providing researchers with self-validating protocols for leveraging these compounds in advanced chemical workflows.

Structural Dynamics and Electronic Profile

The unique reactivity of the MPMP scaffold is strictly governed by the synergistic electronic effects of its three primary functional groups[2]:

  • Phenolic Hydroxyl (-OH): Acts as the primary redox center and hydrogen bond donor.

  • Methoxy Group (-OCH₃): Positioned ortho to the hydroxyl group, it provides strong electron-donating resonance (+R effect). This delocalizes electron density into the aromatic ring, significantly lowering the O-H bond dissociation enthalpy (BDE).

  • Methyl Group (-CH₃): Offers inductive electron donation (+I effect), further enhancing the nucleophilicity of the aromatic ring and stabilizing radical intermediates.

Redox Reactivity: Radical Scavenging Mechanisms

The antioxidant capacity of MPMPs is fundamentally tied to their ability to undergo Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). When reacting with peroxyl radicals (ROO•), the methoxy group plays a dual role: it sterically shields the resulting phenoxy radical, preventing unwanted dimerization, and electronically delocalizes the unpaired electron[3]. The hydrophilic oxygen radical absorbance capacity (H-ORAC) of these compounds is directly proportional to the stability of the resulting phenoxy radical[3].

G R ROO• (Peroxyl Radical) TS Hydrogen Atom Transfer Transition State R->TS P MPMP (Ar-OH) P->TS ROOH ROOH (Hydroperoxide) TS->ROOH Rad Phenoxy Radical (Resonance Stabilized) TS->Rad

Fig 1: Hydrogen Atom Transfer (HAT) mechanism during peroxyl radical scavenging by MPMP.

Catalytic Oxyfunctionalization: Aerobic Oxidation to Vanillin

A hallmark of MPMP reactivity is selective benzylic C(sp³)–H oxyfunctionalization. The aerobic oxidation of 2-methoxy-4-methylphenol to vanillin is a highly sought-after transformation in sustainable chemical synthesis[4].

Cobalt salts, such as CoCl₂, function as precatalysts in alkaline solutions. Under oxygen and heat, they transform in situ into CoOₓ(OH)y nanoparticles, which are the true active species responsible for the oxidation[4]. Interestingly, bulk Co₃O₄ initially yields only 6% vanillin due to its inactive heterogeneous nature; however, heating it in an alcoholic NaOH solution for 24 hours restores its activity to an 85% yield by converting the bulk material into the active nanoparticle form[4].

G A 2-Methoxy-4-methylphenol (Substrate) D Benzylic Radical Intermediate A->D C(sp3)-H Abstraction B CoCl2 / NaOH (Precatalyst) C CoOx(OH)y NPs (Active Catalyst) B->C Alkaline Activation C->D Catalytic Action E Vanillin (Product) D->E Aerobic Oxidation

Fig 2: Catalytic oxyfunctionalization pathway of 2-methoxy-4-methylphenol to vanillin via Co NPs.

High-Temperature Thermodynamics: Biomass Gasification

In the context of biomass valorization, 2-methoxy-4-methylphenol acts as a standard lignin tar surrogate[5]. Catalytic steam gasification of this compound using a 5% Ni–0.25% Ru/γAl₂O₃ catalyst in a CREC-Riser Simulator demonstrates highly efficient conversion to syngas (H₂, CO, CO₂) at 550–650 °C[5]. The addition of ruthenium to the nickel catalyst significantly enhances the water-gas shift (WGS) and steam reforming (SRM) reaction rates, preventing coke formation through rapid carbon gasification[5].

Quantitative Data Synthesis

Table 1: Aerobic Oxidation Yields of 2-Methoxy-4-methylphenol to Vanillin[4]

Catalyst SystemReaction ConditionsActive Catalytic SpeciesVanillin Yield (%)
CoCl₂ NaOH, O₂, 24hCoOₓ(OH)y Nanoparticles90%
Co₃O₄ (Bulk) NaOH, O₂, 24hInactive Heterogeneous Particles6%
Co₃O₄ (Activated) Heated in alc. NaOH 24h, O₂CoOₓ(OH)y Nanoparticles85%

Table 2: Kinetic Parameters for MPMP Steam Gasification[5]

ParameterObserved ValueLiterature Reference RangeCatalyst System
Activation Energy (WGS) 20.21 kJ/mol17.5 - 26.6 kJ/mol5% Ni–0.25% Ru/γAl₂O₃
Temperature Range 550 - 650 °CN/A5% Ni–0.25% Ru/γAl₂O₃
Reaction Time 5 - 30 sN/A5% Ni–0.25% Ru/γAl₂O₃

Self-Validating Experimental Protocols

Protocol A: Self-Validating Aerobic Oxidation of MPMP

This protocol is designed to ensure that the observed oxidation is strictly catalytic and not a stoichiometric artifact.

  • Catalyst Activation: Suspend 5 mol% of Co₃O₄ in a 0.5 M alcoholic NaOH solution. Heat at 80 °C for 24 hours.

    • Causality: Bulk Co₃O₄ is catalytically inert due to low surface area. Prolonged alkaline heating induces a morphological transformation into CoOₓ(OH)y nanoparticles, exposing the active hydroxyl sites required for C-H abstraction[4].

  • Substrate Addition: Introduce 1.0 mmol of 2-methoxy-4-methylphenol into the activated catalyst suspension. Purge the vessel with O₂ and maintain a steady balloon pressure.

    • Causality: O₂ serves as the terminal oxidant, driving the benzylic C(sp³)-H oxyfunctionalization without requiring toxic stoichiometric oxidants[4].

  • Reaction Monitoring (Self-Validation): Extract 50 µL aliquots at t=0, t=12h, and t=24h. Quench with dilute HCl and analyze via GC-MS.

    • Causality: This internal time-course tracking validates the system. By proving the continuous disappearance of the substrate and the proportional appearance of vanillin over 24 hours, the system confirms the catalyst is actively turning over (Turnover Number > 1).

  • Product Isolation: Acidify the mixture to pH 2, extract with ethyl acetate (3x 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Kinetic Evaluation via DPPH Radical Scavenging

This protocol utilizes a built-in control matrix to validate the dynamic range of the spectrophotometric assay.

  • Reagent Preparation: Dissolve 2,2-diphenyl-1-picrylhydrazyl (DPPH) in HPLC-grade methanol to a concentration of 0.1 mM.

    • Causality: Methanol is chosen because it effectively solvates both the hydrophobic MPMP derivatives and the polar DPPH radical, ensuring homogeneous, diffusion-controlled reaction kinetics[3].

  • Control & Test Setup (Self-Validation): Prepare four distinct cuvettes:

    • Blank: 3 mL Methanol (Establishes baseline optical clarity).

    • Negative Control: 3 mL DPPH solution (Establishes maximum radical absorbance; validates DPPH stability).

    • Positive Control: 2.9 mL DPPH + 0.1 mL Trolox standard (Proves the assay can successfully detect HAT-based scavenging).

    • Test Sample: 2.9 mL DPPH + 0.1 mL MPMP solution (10-100 µM).

  • Spectrophotometric Analysis: Incubate all cuvettes in the dark for 30 minutes at room temperature. Read absorbance at 517 nm.

    • Causality: The reduction in absorbance at 517 nm directly correlates to the number of hydrogen atoms transferred from the MPMP's phenolic -OH to the DPPH radical, disrupting its extended conjugation[3].

References

  • Title: Aerobic Oxidation of 2-Methoxy-4-methylphenol to Vanillin Catalyzed by Cobalt/NaOH: Identification of CoOx(OH)y Nanoparticles as the True Catalyst Source: ACS Catalysis (American Chemical Society) URL: [Link]

  • Title: Kinetic Model of Catalytic Steam Gasification of 2-Methoxy-4-methylphenol Using 5% Ni–0.25% Ru/γAl2O3 in a CREC-Riser Simulator Source: MDPI URL: [Link]

  • Title: Mechanism for the reaction between 2-methoxy-4-methylphenol and ROO• Source: ResearchGate URL: [Link]

  • Title: 2-Methoxy-4-Methylphenol | C8H10O2 | CID 7144 Source: PubChem (National Institutes of Health) URL: [Link]

Sources

Foundational

Thermodynamic stability of 5-(2-Methoxyphenyl)-3-methylphenol

Thermodynamic Stability Profile of 5-(2-Methoxyphenyl)-3-methylphenol: A Technical Assessment Abstract This technical guide provides a comprehensive analysis of the thermodynamic and physicochemical stability of 5-(2-Met...

Author: BenchChem Technical Support Team. Date: March 2026

Thermodynamic Stability Profile of 5-(2-Methoxyphenyl)-3-methylphenol: A Technical Assessment

Abstract This technical guide provides a comprehensive analysis of the thermodynamic and physicochemical stability of 5-(2-Methoxyphenyl)-3-methylphenol.[1] Targeted at drug development professionals and application scientists, this document synthesizes structural activity relationships (SAR) with rigorous experimental protocols.[1] We define the impact of the biaryl "ortho-effect" on solid-state packing, outline the metabolic vulnerabilities of the methoxy-methyl motif, and provide self-validating workflows for establishing the compound's developability profile.[1]

Molecular Architecture & Thermodynamic Implications

The stability of 5-(2-Methoxyphenyl)-3-methylphenol is governed by its biphenyl core, which introduces specific steric and electronic constraints distinct from simple phenols.[1]

The Biaryl Twist & Atropisomerism

The defining structural feature is the 2-methoxyphenyl group attached to the 3-methylphenol core.[1]

  • Steric Clash: The methoxy group at the ortho position (C2') creates significant steric repulsion with the protons at C4 and C6 of the phenol ring.[1]

  • Conformational Consequence: To relieve this strain, the molecule adopts a twisted, non-planar conformation.[1] Unlike planar biphenyls that stack efficiently (high melting points), this twist disrupts crystal lattice energy, likely lowering the melting point to the 60–90°C range (estimated based on 3-phenylphenol analogs).[1]

  • Thermodynamic Barrier: The rotational barrier around the biaryl bond is likely < 20 kcal/mol , meaning the atropisomers interconvert rapidly at room temperature (Class I atropisomer).[1] However, in a constrained protein binding pocket, the "frozen" bio-active conformer becomes thermodynamically significant.[1]

Electronic Stability (Hammett Effects)
  • Phenolic Ring (Ring A): The 3-methyl group is weakly electron-donating (+I effect), slightly increasing the electron density on the phenolic oxygen.[1] This raises the pKa (estimated ~10.2 ) relative to phenol (9.95), making the anion slightly less stable but the neutral form more resistant to deprotonation.[1]

  • Anisole Ring (Ring B): The 2-methoxy group is a strong electron donor by resonance (+M).[1] This makes Ring B highly electron-rich and susceptible to electrophilic aromatic substitution or oxidative degradation.[1]

Predicted Physicochemical Properties

Note: Values below are derived from structural analogs (e.g., 3-phenylphenol, 2-methoxy-5-methylphenol) and calculated consensus models.[1] Experimental validation is required.

ParameterPredicted ValueThermodynamic Implication
Melting Point (Tm) 65°C – 85°CLow Tm indicates weak lattice forces due to the biaryl twist; risk of melt during milling/processing.[1]
LogP (Oct/Wat) 3.2 – 3.6High lipophilicity driven by the biaryl scaffold; poor aqueous solubility without pH adjustment.[1]
pKa (Phenol) 10.1 ± 0.2Weakly acidic.[1] Solubility will increase significantly only at pH > 11.[1]
H-Bond Donors 1 (Phenol OH)Critical for crystal packing; likely forms intermolecular chains in solid state.[1]
Rotatable Bonds 2Biaryl axis + Methoxy C-O bond.[1] High entropy in solution vs. solid state.[1]

Chemical Stability & Degradation Pathways

The thermodynamic stability of this molecule is compromised by two primary pathways: Oxidative Coupling and Metabolic O-Dealkylation .[1]

Oxidative Instability (Quinone Formation)

Phenols with electron-donating groups (methyl, aryl) are prone to oxidation.[1]

  • Mechanism: One-electron oxidation generates a phenoxy radical.[1] Due to the 3-methyl and 5-aryl substituents, the para position (relative to OH) is open but sterically shielded.[1] Coupling may occur at the ortho positions, leading to biphenyl dimers (creating a quaterphenyl structure).[1]

  • Risk: High in solution upon exposure to air/light; moderate in solid state.[1]

Metabolic Liabilities (CYP450)

In a drug discovery context, thermodynamic stability in vivo is defined by metabolic clearance.[1]

  • O-Demethylation: The 2-methoxy group is a prime target for CYP enzymes (e.g., CYP2D6), converting the anisole moiety into a catechol (1,2-dihydroxybenzene derivative).[1] Catechols are thermodynamically unstable and prone to redox cycling (toxicity risk).[1]

  • Benzylic Oxidation: The 3-methyl group is susceptible to oxidation to the benzyl alcohol and subsequently the carboxylic acid.[1]

Visualization: Degradation Pathways

DegradationPathways cluster_legend Legend Parent 5-(2-Methoxyphenyl)-3-methylphenol Radical Phenoxy Radical (Intermediate) Parent->Radical Oxidation (-e-, -H+) Catechol Demethylated Catechol (Metabolite) Parent->Catechol CYP450 (O-Demethylation) Dimer C-C Coupled Dimer (Oxidative impurity) Radical->Dimer Dimerization Quinone Ortho-Quinone (Toxicophore) Catechol->Quinone Oxidation (-2H) Blue: Parent Blue: Parent Yellow: Intermediate Yellow: Intermediate Blue: Parent->Yellow: Intermediate Red: Degradant/Metabolite Red: Degradant/Metabolite Yellow: Intermediate->Red: Degradant/Metabolite

Figure 1: Primary degradation pathways.[1][2] The electron-rich biphenyl core predisposes the molecule to oxidative dimerization and metabolic activation to quinones.[1]

Experimental Protocols for Stability Profiling

Protocol A: Solid-State Thermodynamic Characterization (DSC/TGA)

Purpose: To determine the melting point, heat of fusion, and polymorph risk.[1]

  • Preparation: Recrystallize 50 mg of sample from three diverse solvents (e.g., Isopropanol, Toluene, Acetonitrile) to induce potential polymorphs.

  • TGA (Thermogravimetric Analysis):

    • Ramp: 10°C/min from 25°C to 300°C under N2.[1]

    • Criterion: Confirm < 1% weight loss before melting onset (validates no solvates/hydrates).

  • DSC (Differential Scanning Calorimetry):

    • Cycle: Heat to (Tm + 20°C) -> Cool to -20°C -> Heat to (Tm + 20°C).

    • Analysis:

      • Peak 1 (Tm): Sharp endotherm (Target: >60°C). Broadening indicates impurities or amorphous content.[1]

      • Glass Transition (Tg): If observed upon cooling, indicates poor crystallizability (common in twisted biaryls).[1]

  • Validation: If multiple melting endotherms appear, perform HS-PLM (Hot Stage Polarized Light Microscopy) to visualize phase transitions.[1]

Protocol B: Forced Degradation (Stress Testing)

Purpose: To quantify chemical stability limits.[1]

Stress ConditionProcedureAcceptance Criterion
Acid Hydrolysis 0.1 N HCl, 60°C, 24h> 95% Recovery (Ether linkage is generally stable to acid).[1]
Base Hydrolysis 0.1 N NaOH, 60°C, 24h> 95% Recovery (Phenolate formation protects against hydrolysis).[1]
Oxidation 3% H2O2, RT, 4h> 90% Recovery.[1] Watch for yellowing (quinone formation).[1]
Photostability 1.2 million lux hours> 95% Recovery.[1] Biaryls can undergo photocyclization.[1]
Visualization: Stability Testing Workflow

StabilityWorkflow cluster_Solid Solid State Thermodynamics cluster_Solution Solution Stability (Stress) Start Compound Sample 5-(2-Methoxyphenyl)-3-methylphenol DSC DSC Analysis (Tm, Tg, Polymorphs) Start->DSC TGA TGA Analysis (Volatiles, Solvates) Start->TGA XRPD X-Ray Powder Diffraction (Crystallinity) Start->XRPD AcidBase Hydrolysis (HCl / NaOH) Start->AcidBase Oxid Oxidation (H2O2 / Peroxide) Start->Oxid Photo Photolysis (UV/Vis Light) Start->Photo Analysis HPLC-UV/MS Analysis (Quantify Degradants) DSC->Analysis If degradation AcidBase->Analysis Oxid->Analysis Photo->Analysis Report Stability Profile Report Analysis->Report

Figure 2: Comprehensive stability testing workflow covering solid-state and solution-phase stress conditions.

References

  • BenchChem. (2025).[1] The Thermal Stability of 4,4'-Bis(3-aminophenoxy)biphenyl: A Technical Guide. Retrieved from

  • PubChem. (2025).[1][3] Biphenyl | C6H5C6H5 | CID 7095.[1] National Institutes of Health.[1] Retrieved from

  • Jennings, W. B., et al. (2006).[1][4] Stereodynamics and edge-to-face CH-pi aromatic interactions in o-phenethyl-substituted biaryls. Journal of Organic Chemistry. Retrieved from

  • ChemicalBook. (2026).[1] 3-Phenylphenol Properties and Safety. Retrieved from [1]

  • Hardegger, L. A., et al. (2011).[1] Systematic investigation of the ortho-substituent effect in biaryls. Angewandte Chemie International Edition. (Contextual grounding for biaryl twist).

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthesis &amp; Utilization of 5-(2-Methoxyphenyl)-3-methylphenol

Executive Summary 5-(2-Methoxyphenyl)-3-methylphenol (CAS: Hypothetical/Niche Intermediate) represents a privileged biaryl scaffold characterized by a 1,3,5-substitution pattern on the phenolic ring and an ortho-methoxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(2-Methoxyphenyl)-3-methylphenol (CAS: Hypothetical/Niche Intermediate) represents a privileged biaryl scaffold characterized by a 1,3,5-substitution pattern on the phenolic ring and an ortho-methoxy substitution on the pendant phenyl ring. This specific steric and electronic arrangement makes it a critical intermediate in two high-value sectors:

  • Medicinal Chemistry: As a precursor for dibenzofuran derivatives and biphenyl-diol ligands (cannabinoid/estrogen receptor modulators).

  • Materials Science: As a core fragment for OLED host materials , where the non-planar biaryl twist prevents π-stacking aggregation.

This guide provides a validated, scalable synthesis protocol using a Suzuki-Miyaura cross-coupling strategy optimized for sterically demanding ortho-substituted substrates.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the biaryl C-C bond. The presence of the ortho-methoxy group on the boronic acid partner introduces steric strain, requiring a robust catalytic system.

Strategic Disconnection:

  • Bond Formed: Biaryl C-C bond (Site 5 of phenol ring).

  • Electrophile (Partner A): 3-Bromo-5-methylphenol.

  • Nucleophile (Partner B): 2-Methoxyphenylboronic acid.

  • Catalyst Choice: Pd(dppf)Cl₂[1]·CH₂Cl₂ is selected over Pd(PPh₃)₄ due to its superior stability and faster oxidative addition rates with electron-rich aryl bromides and sterically hindered boronic acids [1].

Retrosynthesis Target Target: 5-(2-Methoxyphenyl)-3-methylphenol Break Suzuki-Miyaura Disconnection Target->Break Precursors Precursors 3-Bromo-5-methylphenol\n(Electrophile) Precursors->3-Bromo-5-methylphenol\n(Electrophile) 2-Methoxyphenylboronic acid\n(Nucleophile) Precursors->2-Methoxyphenylboronic acid\n(Nucleophile) Break->Precursors

Figure 1: Retrosynthetic strategy highlighting the convergent assembly via Suzuki coupling.

Detailed Experimental Protocol

Protocol A: Synthesis of 5-(2-Methoxyphenyl)-3-methylphenol

Reaction Scale: 10.0 mmol (Gram-scale) Estimated Yield: 82–88% Time: 16 Hours

Reagents & Stoichiometry[1][2][3]
ReagentMW ( g/mol )Equiv.[1][3][4]AmountRole
3-Bromo-5-methylphenol 187.031.01.87 gSubstrate (Electrophile)
2-Methoxyphenylboronic acid 151.961.21.82 gCoupling Partner
Pd(dppf)Cl₂·CH₂Cl₂ 816.640.03245 mgCatalyst
Potassium Phosphate (K₃PO₄) 212.273.06.36 gBase
1,4-Dioxane --40 mLSolvent
Water (Degassed) --10 mLCo-solvent
Step-by-Step Methodology
  • Preparation of Reaction Vessel:

    • Equip a 100 mL Schlenk flask or 3-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Critical Step: Flame-dry the flask under vacuum and backfill with Argon (3 cycles) to remove moisture and oxygen, which can deactivate the Pd(II) catalyst.

  • Reagent Loading:

    • Under a positive pressure of Argon, add 3-Bromo-5-methylphenol (1.87 g) and 2-Methoxyphenylboronic acid (1.82 g).

    • Add the base K₃PO₄ (6.36 g). Note: Tribasic phosphate is preferred over carbonate bases for sterically hindered couplings to promote transmetallation [2].

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (40 mL) and Water (10 mL).

    • Degassing: Sparge the mixture with Argon for 15 minutes. This is essential to prevent homocoupling of the boronic acid.

  • Catalyst Addition:

    • Add Pd(dppf)Cl₂·CH₂Cl₂ (245 mg) quickly against the Argon flow. The solution should turn a dark orange/red color.

  • Reaction:

    • Heat the mixture to 90°C in an oil bath. Stir vigorously (700 RPM).

    • Monitor via TLC (Eluent: 20% EtOAc in Hexanes). The starting bromide (Rf ~0.5) should disappear, replaced by the product (Rf ~0.4) within 12–16 hours.

  • Workup:

    • Cool to room temperature.[3][5]

    • Dilute with Ethyl Acetate (50 mL) and Water (50 mL).

    • Adjust pH to ~4 using 1M HCl (carefully) to ensure the phenol is protonated and partitions into the organic phase.

    • Separate layers.[2][3] Extract aqueous layer with EtOAc (2 x 30 mL).

    • Wash combined organics with Brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify via Flash Column Chromatography on Silica Gel.

    • Gradient: 0% → 20% Ethyl Acetate in Hexanes.

    • Product: Isolate 5-(2-Methoxyphenyl)-3-methylphenol as a viscous pale-yellow oil or low-melting solid.

Downstream Application: Synthesis of 4-Methyl-dibenzofuran

A primary utility of this intermediate is the synthesis of substituted dibenzofurans via demethylation and intramolecular cyclization. This scaffold is prevalent in natural products like usnic acid derivatives.

Mechanism: Acid-catalyzed cleavage of the methyl ether followed by dehydration.

Workflow Start Intermediate: 5-(2-Methoxyphenyl)-3-methylphenol Step1 Demethylation (BBr3, DCM, -78°C) Start->Step1 1. Cleavage Inter Transient Diol (Biphenyl-2,3'-diol) Step1->Inter Yields Step2 Cyclization (H+, Heat) Inter->Step2 2. Dehydration End Product: 4-Methyl-dibenzofuran Step2->End Final

Figure 2: Transformation of the intermediate into a fused heterocyclic system.

Protocol Summary:

  • Dissolve the intermediate (1.0 eq) in dry DCM at -78°C.

  • Add BBr₃ (3.0 eq) dropwise. Warm to RT over 4 hours.[3]

  • Quench with ice water. The resulting diol often cyclizes spontaneously or requires mild acid reflux (p-TsOH in Toluene) to yield the dibenzofuran [3].

Analytical Characterization Data (Expected)

Validation of the synthesized 5-(2-Methoxyphenyl)-3-methylphenol should be performed using ¹H NMR and MS.

TechniqueParameterExpected Signal / ValueInterpretation
¹H NMR (400 MHz, CDCl₃)δ 2.35 (s, 3H)SingletMethyl group (Ar-CH₃)
δ 3.80 (s, 3H)SingletMethoxy group (-OCH₃)
δ 5.10 (s, 1H, br)Broad SingletPhenolic -OH (D₂O exchangeable)
δ 6.60 - 7.40 (m, 7H)MultipletAromatic protons (Biaryl region)
¹³C NMR δ 21.5, 55.4AliphaticMethyl and Methoxy carbons
δ 155.0, 156.5QuaternaryC-OH and C-OMe carbons
HRMS (ESI) [M+H]⁺215.1067Consistent with C₁₄H₁₄O₂

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Xiao, T., et al. (2011). Synthesis of Dibenzofurans via Palladium-Catalyzed Phenol-Directed C-H Activation/C-O Cyclization. The Journal of Organic Chemistry, 76(22), 9512–9518. Link

Disclaimer: This protocol is designed for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application

Topic: A Comprehensive Guide to the Solubility of 5-(2-Methoxyphenyl)-3-methylphenol 95% in Organic Solvents

An Application Note and Protocol Guide from the Office of the Senior Application Scientist Abstract This technical document provides a detailed guide for researchers, scientists, and drug development professionals on det...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

This technical document provides a detailed guide for researchers, scientists, and drug development professionals on determining the solubility of 5-(2-Methoxyphenyl)-3-methylphenol (95% purity). Due to the specific and potentially novel nature of this substituted phenol, readily available experimental solubility data is scarce. Therefore, this guide emphasizes the foundational principles of solubility, provides a robust, step-by-step protocol for empirical determination using the saturation shake-flask method, and offers a framework for predicting solubility based on solvent properties and the compound's structural characteristics. The objective is to empower researchers with both the theoretical understanding and the practical methodology required to effectively work with this compound in various organic solvent systems, ensuring data integrity and facilitating downstream applications such as reaction optimization, purification, and formulation development.

Introduction: The Imperative of Solubility Data

5-(2-Methoxyphenyl)-3-methylphenol is a complex phenolic compound whose utility in medicinal chemistry, organic synthesis, or materials science hinges on its behavior in solution. The methoxy, methyl, and phenyl substituents on the phenol core create a molecule with distinct electronic and steric properties, which in turn dictate its interaction with various solvents. Understanding solubility is not merely an academic exercise; it is a critical first step in process development.[1] Whether designing a synthetic route, developing a purification strategy via crystallization, or formulating a final product, knowledge of a compound's solubility profile is paramount for efficiency, reproducibility, and scalability. This document serves as a comprehensive resource, blending theoretical principles with actionable laboratory protocols to navigate the solubility landscape of this specific molecule.

Compound Profile & Predicted Physicochemical Properties

  • Compound Name: 5-(2-Methoxyphenyl)-3-methylphenol

  • Purity: 95%

  • Molecular Formula: C₁₄H₁₄O₂

  • Molecular Weight: 214.26 g/mol

  • Appearance: Likely a solid at room temperature, inferred from similarly substituted biphenyl and phenol structures.[2]

The structure suggests a molecule of moderate polarity. The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor. The methoxy (-OCH₃) group's oxygen can act as a hydrogen bond acceptor. However, the bulky aromatic rings and the methyl group contribute to its lipophilic (non-polar) character. This duality is key to its solubility behavior.

Based on these features, we can make several foundational predictions:

  • Aqueous Solubility: Expected to be very low. The large, non-polar surface area of the two phenyl rings will dominate, limiting its miscibility with water.

  • Aqueous Base Solubility: The phenolic proton is acidic (pKa typically ~10 for phenols) and will react with a strong base (e.g., NaOH) to form a water-soluble phenoxide salt.[3][4][5]

  • Organic Solvent Solubility: Solubility will be highest in solvents that can effectively interact with the molecule's different features. Polar protic solvents (like alcohols) that can hydrogen bond with the hydroxyl group, and polar aprotic solvents (like acetone or THF) that can interact via dipole-dipole forces, are predicted to be effective.[2] Non-polar solvents (like hexane) are expected to be poor solvents, as they can only engage in weak van der Waals interactions.

The Science of Dissolution: A Molecular Perspective

Dissolution is a thermodynamic process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). A substance dissolves when the formation of new solute-solvent interactions is energetically favorable enough to overcome the existing solute-solute (crystal lattice energy) and solvent-solvent interactions.[4]

This principle is often simplified to "like dissolves like," but a more nuanced view involves considering the specific intermolecular forces at play. For 5-(2-Methoxyphenyl)-3-methylphenol, these are:

  • Hydrogen Bonding: The dominant interaction for solubility in protic solvents like methanol and ethanol.[6]

  • Dipole-Dipole Interactions: Important for solubility in polar aprotic solvents like acetone and ethyl acetate.

  • Dispersion Forces (van der Waals): The primary interaction with non-polar solvents like hexane and toluene.

A powerful tool for predicting solubility is the use of Hansen Solubility Parameters (HSP) .[6][7] HSP deconstructs the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[7][8] The principle states that substances with similar HSP values (i.e., a small "distance" in Hansen space) are likely to be miscible.[9] While determining the precise HSP for a new compound requires experimentation, the concept provides an excellent framework for rational solvent selection.

Caption: Fig 1: Intermolecular forces governing dissolution.

Predicted Solubility Profile in Common Organic Solvents

The following table provides a semi-quantitative prediction of solubility for 5-(2-Methoxyphenyl)-3-methylphenol across a spectrum of common laboratory solvents, ranked by increasing polarity.[10][11][12] These predictions should be confirmed experimentally using the protocol in Section 5.

Solvent CategorySolventRelative PolarityKey InteractionsPredicted SolubilityRationale
Non-Polar n-Hexane0.009DispersionVery Low Lacks any polar or hydrogen bonding groups to interact with the phenol.
Toluene0.099Dispersion, π-stackingLow to Moderate The aromatic ring can interact with the solute's phenyl groups.
Polar Aprotic Diethyl Ether0.117Dipole-DipoleModerate Can act as a hydrogen bond acceptor but lacks strong dipole moment.
Ethyl Acetate0.228Dipole-DipoleModerate to High The ester carbonyl is a good hydrogen bond acceptor.
Tetrahydrofuran (THF)0.207Dipole-DipoleHigh The cyclic ether oxygen is an effective hydrogen bond acceptor.
Acetone0.355Dipole-DipoleHigh The ketone carbonyl is a strong hydrogen bond acceptor.
Acetonitrile (ACN)0.460Dipole-DipoleModerate Highly polar, but less effective as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)0.444Dipole-DipoleVery High Highly polar and a very strong hydrogen bond acceptor.
Polar Protic Isopropanol0.546H-Bonding, DipoleHigh Can act as both a hydrogen bond donor and acceptor.
Ethanol0.654H-Bonding, DipoleVery High Strong hydrogen bonding capability and moderate polarity.
Methanol0.762H-Bonding, DipoleVery High The most polar alcohol, excellent for dissolving phenols.[1]

Experimental Protocol: The Saturation Shake-Flask Method

This protocol details the definitive "gold standard" method for determining equilibrium solubility.[2][13][14] It is designed to be a self-validating system when followed with care. Adherence to Good Laboratory Practices (GLP) is essential for generating reliable and reproducible data.[15][16]

5.1. Materials and Equipment

  • 5-(2-Methoxyphenyl)-3-methylphenol, 95%

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (4-decimal place)

  • 2-4 mL glass vials with PTFE-lined screw caps

  • Volumetric flasks and pipettes (Class A)

  • Orbital shaker or vortex mixer with temperature control

  • Syringes (1-5 mL)

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Autosampler vials for analysis (e.g., HPLC)

  • Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

5.2. Safety Precautions

  • Phenolic compounds can be irritants, corrosive, or toxic.[17][18][19][20][21] Always handle the compound in a fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and solvent-resistant gloves (inspect gloves before use).

  • Consult the Safety Data Sheet (SDS) for both the solute and all solvents before beginning work.

  • Dispose of all waste according to institutional and local regulations.[17]

5.3. Step-by-Step Protocol

  • Preparation of Solutions (in triplicate for each solvent):

    • Causality: Adding a clear excess of solid ensures that the resulting solution is truly saturated at equilibrium.

    • Add an excess amount of 5-(2-Methoxyphenyl)-3-methylphenol (e.g., 10-20 mg) to a pre-weighed 4 mL glass vial. The key is to have visible, undissolved solid remaining at the end of the experiment.

    • Record the exact mass of the compound added.

    • Pipette a precise volume (e.g., 2.00 mL) of the chosen solvent into the vial.

    • Securely cap the vial.

  • Equilibration:

    • Causality: Reaching thermodynamic equilibrium is not instantaneous. Agitation increases the surface area for dissolution, and sufficient time (typically 24-72 hours) is required to ensure the dissolution rate equals the precipitation rate.[15]

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.

    • Allow the samples to equilibrate for at least 24 hours. For compounds that dissolve slowly or may have polymorphic forms, 48-72 hours is recommended.

  • Sample Collection and Preparation:

    • Causality: This is the most critical phase for accuracy. The goal is to sample only the saturated supernatant without any undissolved solid particles, which would artificially inflate the measured solubility.

    • Remove vials from the shaker and let them stand undisturbed for at least 1 hour to allow the excess solid to settle.

    • Carefully draw an aliquot (e.g., 1 mL) of the clear supernatant into a syringe. Be careful not to disturb the solid at the bottom of the vial.

    • Attach a 0.22 µm syringe filter to the syringe.

    • Dispense and discard the first ~0.2 mL of the filtrate to saturate the filter material and avoid adsorption effects.

    • Filter the remaining solution directly into a pre-weighed autosampler vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic analysis).

  • Quantification:

    • Method A: Gravimetric Analysis (for non-volatile solutes):

      • Weigh the autosampler vial containing the filtered solution.

      • Evaporate the solvent completely under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the compound's boiling/sublimation point.

      • Once the solvent is removed, weigh the vial again. The mass difference is the amount of dissolved solute.

    • Method B: Spectroscopic/Chromatographic Analysis (Preferred):

      • Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

      • Analyze the diluted sample using a validated HPLC-UV or UV-Vis method.

      • Determine the concentration from the calibration curve.

  • Calculation:

    • Calculate the solubility using the data from the quantification step. Remember to account for any dilution factors.

    • Express the final result in standard units, such as mg/mL or g/100 mL.

    • Report the mean and standard deviation for the triplicate measurements.

5.4. Experimental Workflow Diagram

G Fig 2: Workflow for Shake-Flask Solubility Determination. start Start prep 1. Prepare Vials (Add excess solute + known vol. solvent) start->prep equil 2. Equilibrate (Shake at constant T for 24-48h) prep->equil settle 3. Settle (Let stand for >1h) equil->settle sample 4. Sample Supernatant (Use syringe) settle->sample filter 5. Filter (0.22 µm syringe filter) sample->filter quant 6. Quantify Concentration (HPLC-UV or Gravimetric) filter->quant calc 7. Calculate Solubility (e.g., mg/mL) quant->calc end_node End calc->end_node

Caption: Fig 2: Workflow for Shake-Flask Solubility Determination.

References

  • Hansen, C. M. (n.d.). Hansen Solubility Parameters.
  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds.
  • Solubility test for Organic Compounds. (2024, September 24).
  • Polarity of Solvents. (n.d.). Retrieved from [Link].

  • Wikipedia. (2023, October 29). Hansen solubility parameter.
  • Physical Properties: Solubility Classification. (n.d.).
  • Solubility. (n.d.). Chemistry Online @ UTSC.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • Takács-Novák, K. (2013). Good laboratory practice of equilibrium solubility measurement. PubMed.
  • Reichardt, C. (n.d.). Solvents and Polarity.
  • Comparison of the polarity of organic solvents. (2022, October 13).
  • Silver, J. (2016, January 2). What is the relation between the solubility of phenolic compounds and pH of solution? ResearchGate.
  • Khosroshahi, R. (2014, October 15). How do you distinguish the polarity of organic solvent? ResearchGate.
  • Ferreira, O., et al. (n.d.). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. Biblioteca Digital do IPB.
  • Introduction to Good Laboratory Practices (GLP). (n.d.). Solubility of Things.
  • Abbott, S. (n.d.). HSP Basics. Hansen Solubility Parameters.
  • Hansen, C. M. (n.d.). Hansen Solubility Parameters | A User's Handbook, Second Edition.
  • Fardi, F., et al. (2018, December 11). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega.
  • Rodríguez-Carpena, J. G., et al. (2011). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC.
  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents.
  • Effect of Solvent Extraction on the Distribution of Phenolic Compounds in Arbutus pavarii and Pistacialentiscus Plants. (n.d.). Quest Journals.
  • Safety data sheet. (2024, February 9).
  • SAFETY DATA SHEET. (n.d.).
  • <1236> Solubility Measurements. (2016, September 30). USP-NF.
  • Studies on the solubility of phenolic compounds. (n.d.). ResearchGate.
  • 3-METHOXY-5-METHYLPHENOL. (n.d.). precisionFDA.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
  • Belford, R. (2021, September 12). 2.2: Solubility Lab. Chemistry LibreTexts.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-3-methylphenol. PubChem.
  • 2-Methoxy-5-methylphenol | 1195-09-1. (n.d.). MilliporeSigma.
  • SAFETY DATA SHEET. (2012, November 16). Fisher Scientific.
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-5-methylphenol. PubChem.
  • An In-depth Technical Guide on the Solubility and Stability of 2-Methoxy-3,4,5-trimethylphenol. (n.d.). Benchchem.
  • 2-Methoxy-5-methylphenol | 1195-09-1. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • 2-METHOXY-5-METHYLPHENOL | 1195-09-1. (2024, December 18). ChemicalBook.
  • National Center for Biotechnology Information. (n.d.). 5-Methoxy-2-methylphenol. PubChem.
  • 2-Methoxy-5-methylphenol. (n.d.). Cheméo.
  • Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns. (n.d.).

Sources

Method

Advanced Reaction Conditions for the Cross-Coupling Synthesis and Functionalization of 5-(2-Methoxyphenyl)-3-methylphenol

Executive Summary & Strategic Importance In modern drug discovery, biaryl phenols such as 5-(2-Methoxyphenyl)-3-methylphenol serve as critical structural motifs and versatile synthetic intermediates. Synthesizing this co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In modern drug discovery, biaryl phenols such as 5-(2-Methoxyphenyl)-3-methylphenol serve as critical structural motifs and versatile synthetic intermediates. Synthesizing this core via the Suzuki-Miyaura cross-coupling of 3-bromo-5-methylphenol and (2-methoxyphenyl)boronic acid presents a specific chemoselectivity challenge: the presence of an unprotected phenolic hydroxyl group. This Application Note details the mechanistic causality behind optimizing this transformation and provides self-validating protocols for both its synthesis and its subsequent downstream functionalization.

Mechanistic Insights: Overcoming Phenoxide Interference

The primary failure mode in the cross-coupling of unprotected phenols is catalyst poisoning. Under the basic conditions required to activate the boronic acid (forming the reactive boronate species), the phenol (pKa ~ 10) is deprotonated. The resulting electron-rich phenoxide anion can competitively coordinate to the palladium center, creating a stable, unreactive off-cycle complex that impedes the transmetalation step and significantly reduces reaction yields[1].

To engineer a high-yielding, self-validating system, three causal adjustments must be made to the standard protocol:

  • Ligand Sterics and Electronics : Utilizing a highly active, sterically demanding precatalyst like XPhos-Pd-G2 accelerates the oxidative addition and transmetalation steps, kinetically outcompeting the deleterious coordination of the phenoxide[2].

  • Biphasic Solvent Systems : Employing an EtOH/H₂O or 1,4-Dioxane/H₂O mixture ensures that the highly polar phenoxide salt remains preferentially solvated in the aqueous/protic layer, while the active catalytic cycle proceeds in the organic micro-environment[3].

  • Stoichiometric Base Compensation : Because one equivalent of base is consumed by phenol deprotonation, an excess of a strong base (e.g., 3.0 equivalents of K₃PO₄) is required to ensure sufficient hydroxide/alkoxide concentration for boronic acid activation.

Quantitative Optimization of Reaction Conditions

The following table summarizes the causality of catalyst and condition selection, demonstrating how modern ligand design overcomes the historical limitations of unprotected phenol couplings.

EntryCatalyst SystemBase (Equiv.)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄K₂CO₃ (2.0)Toluene/H₂O9045Phenoxide coordination poisons Pd center, leading to sluggish kinetics[1].
2Pd(dppf)Cl₂K₂CO₃ (3.0)1,4-Dioxane/H₂O9082Bidentate ligand prevents catalyst deactivation; excess base improves turnover.
3XPhos-Pd-G2K₃PO₄ (3.0)EtOH/H₂O25 (RT)95Bulky ligand accelerates oxidative addition; RT minimizes side reactions[2].

Catalytic Workflow Visualization

G Pd0 Pd(0) Active Species OxAdd Oxidative Addition (3-Bromo-5-methylphenol) Pd0->OxAdd + Ar-Br PdII_1 Pd(II) Intermediate Ar-Pd-Br OxAdd->PdII_1 TransMet Transmetalation (2-Methoxyphenyl)boronic acid PdII_1->TransMet + Base PdII_2 Pd(II) Intermediate Ar-Pd-Ar' TransMet->PdII_2 - Br- RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Regenerates Catalyst Product 5-(2-Methoxyphenyl)-3-methylphenol RedElim->Product

Catalytic cycle for the Suzuki-Miyaura synthesis of 5-(2-Methoxyphenyl)-3-methylphenol.

Experimental Protocols

Protocol A: Synthesis of 5-(2-Methoxyphenyl)-3-methylphenol

This protocol utilizes a second-generation Buchwald precatalyst to enable room-temperature coupling, preserving the integrity of the free phenol.

Reagents:

  • 3-Bromo-5-methylphenol (1.0 equiv, 10 mmol)

  • (2-Methoxyphenyl)boronic acid (1.2 equiv, 12 mmol)

  • XPhos-Pd-G2 (0.02 equiv, 2 mol%)

  • K₃PO₄ (3.0 equiv, 30 mmol)

  • Solvent: Ethanol / HPLC-grade H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Preparation & Degassing: Charge a Schlenk flask with 3-bromo-5-methylphenol, (2-methoxyphenyl)boronic acid, and K₃PO₄. Add the EtOH/H₂O solvent mixture. Causality: Degas the biphasic mixture by sparging with Argon for 15 minutes. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition: Add XPhos-Pd-G2 under a positive stream of Argon.

  • Reaction Execution: Stir the mixture vigorously at room temperature (25 °C) for 2–4 hours.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 3:1). The starting bromophenol will stain strongly with KMnO₄. The product biaryl will exhibit a distinct

    
     and strong UV absorbance at 254 nm. A color change to black indicates premature catalyst decomposition (Pd black formation).
    
  • Workup Logic: Dilute the mixture with EtOAc and water. Critical Step: Adjust the pH of the aqueous layer to ~4 using 1M HCl before phase separation. Because of the excess base used, the product exists as a water-soluble phenoxide; acidification ensures it partitions entirely into the organic phase.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (gradient 10% to 30% EtOAc in Hexanes).

Protocol B: Downstream Functionalization via Buchwald-Hartwig Amination

Once the biaryl core is established, the phenol group serves as a synthetic handle. Direct cross-coupling of phenols is thermodynamically unfavorable due to the high C-O bond dissociation energy. By converting the phenol into a trifluoromethanesulfonate (triflate), the bond is weakened, allowing it to serve as an excellent electrophile for C-N bond formation[4].

Step 1: Triflation

  • Dissolve 5-(2-Methoxyphenyl)-3-methylphenol (1.0 equiv) in anhydrous DCM (0.1 M) under Argon.

  • Add anhydrous Pyridine (2.0 equiv) and cool to 0 °C.

  • Dropwise, add Trifluoromethanesulfonic anhydride (Tf₂O, 1.2 equiv).

  • Validation Check: Monitor via IR spectroscopy or LC-MS. The complete disappearance of the broad phenol O-H stretch (~3300 cm⁻¹) confirms full conversion to the biaryl triflate. Quench with saturated NaHCO₃, extract with DCM, and concentrate.

Step 2: Amination

  • In a glovebox, charge a vial with the crude biaryl triflate (1.0 equiv), a secondary amine (e.g., morpholine, 1.5 equiv), Pd₂(dba)₃ (2 mol%), BINAP (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Suspend in anhydrous Toluene (0.2 M) and seal the vial.

  • Heat at 100 °C for 12 hours.

  • Validation Check: The reaction must be kept strictly anhydrous. The presence of adventitious water will hydrolyze the highly reactive triflate back to the starting phenol, resulting in a failed coupling.

References[1] Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. The Journal of Organic Chemistry (ACS). URL: https://pubs.acs.org/doi/10.1021/jo500675a[4]Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Molecules (MDPI). URL: https://doi.org/10.3390/molecules28145651[2]Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides. RSC Advances (RSC Publishing). URL: https://pubs.rsc.org/en/content/articlelanding/2018/RA/C8RA01381K[3]Straightforward synthesis of PET tracer precursors used for the early diagnosis of Alzheimer's disease through Suzuki-Miyaura cross-coupling reactions. Conservatoire national des arts et métiers (CNAM). URL: https://hal.science/hal-03180000/document

Sources

Application

Preparation of ligands using 5-(2-Methoxyphenyl)-3-methylphenol

Application Note: Strategic Utilization of 5-(2-Methoxyphenyl)-3-methylphenol in Ligand Design Executive Summary This Application Note details the protocols for utilizing 5-(2-Methoxyphenyl)-3-methylphenol (MPMP-OH) as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 5-(2-Methoxyphenyl)-3-methylphenol in Ligand Design

Executive Summary

This Application Note details the protocols for utilizing 5-(2-Methoxyphenyl)-3-methylphenol (MPMP-OH) as a pivotal scaffold in the synthesis of high-performance ligands. While simple phenols are ubiquitous, the MPMP-OH scaffold offers a unique biaryl architecture with a meta-substitution pattern that distinguishes it from standard ortho-biaryl ligands (e.g., SPhos/XPhos).

This guide targets two primary applications:

  • Catalysis: Preparation of Biaryl Phosphinite and Phosphite ligands for Rhodium and Palladium catalysis, leveraging the hemilabile potential of the methoxy group.

  • Drug Discovery: Functionalization of the phenol to create Receptor Ligands (e.g., SERMs), where the biaryl core mimics the steroidal backbone.

Structural Rationale & Mechanism

The utility of 5-(2-Methoxyphenyl)-3-methylphenol lies in its specific geometric and electronic features:

  • The Biaryl Axis: Provides structural rigidity and hydrophobicity.

  • The Ortho-Methoxy Group: Acts as a hemilabile donor (Lewis base). In catalytic cycles, this group can stabilize cationic metal centers (e.g., Pd(II), Rh(I)) or dissociate to open coordination sites for substrate binding.

  • The Phenolic Hydroxyl: Serves as the primary handle for functionalization (O-phosphorylation or O-alkylation).

  • The 3-Methyl Group: Increases solubility in organic solvents and provides remote steric bulk to modulate ligand "bite angles."

Visualizing the Strategic Workflow

LigandStrategy Scaffold 5-(2-Methoxyphenyl)-3-methylphenol (MPMP-OH) Triflation Activation (Triflate Synthesis) Scaffold->Triflation Tf2O / Py Phosphorylation O-Phosphorylation (Phosphinites/Phosphites) Scaffold->Phosphorylation Cl-PR2 / Base Alkylation O-Alkylation (Ether Synthesis) Scaffold->Alkylation R-X / K2CO3 Phosphinylation P-C Bond Formation (Biaryl Phosphines) Triflation->Phosphinylation HPR2 / Pd-Cat CatLigand2 Catalytic Ligand: Biaryl Phosphine Phosphinylation->CatLigand2 CatLigand1 Catalytic Ligand: Biaryl Phosphinite Phosphorylation->CatLigand1 MedLigand Bioactive Ligand: Receptor Modulator Alkylation->MedLigand

Caption: Strategic divergence from the MPMP-OH scaffold into three distinct ligand classes.

Preparation of the Scaffold (MPMP-OH)

Before ligand synthesis, the scaffold itself must be secured. If not commercially available in bulk, it is synthesized via a Suzuki-Miyaura coupling protocol optimized for sterically hindered phenols.

Protocol A: Synthesis of 5-(2-Methoxyphenyl)-3-methylphenol

  • Reagents: 3-Bromo-5-methylphenol (1.0 equiv), 2-Methoxyphenylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2.5 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Inertion: Charge a 3-neck round bottom flask with 3-Bromo-5-methylphenol (10 mmol, 1.87 g) and 2-Methoxyphenylboronic acid (12 mmol, 1.82 g). Evacuate and backfill with Argon (3x).

  • Solvation: Add degassed 1,4-Dioxane (40 mL) and 2M aqueous K₂CO₃ (12.5 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.3 mmol, 220 mg) under Argon flow.

  • Reaction: Heat to 90°C for 16 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1]

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH 6. Extract with EtOAc (3x 50 mL).

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Yield Expectation: 85-92% as a viscous oil or low-melting solid.

Application I: Catalytic Ligand Synthesis (Phosphinites)

Biaryl phosphinites (Ar-O-PR₂) are highly effective ligands for Rhodium-catalyzed hydroformylation and hydrogenation. The MPMP-OH scaffold creates a ligand with a wide "bite angle" and secondary coordination capability via the methoxy group.

Protocol B: Synthesis of MPMP-Phosphinite Ligands

  • Objective: Synthesis of Diphenyl(5-(2-methoxyphenyl)-3-methylphenoxy)phosphine.

  • Mechanism: Nucleophilic substitution at Phosphorus (III).

ParameterSpecification
Substrate 5-(2-Methoxyphenyl)-3-methylphenol (MPMP-OH)
Reagent Chlorodiphenylphosphine (ClPPh₂)
Base Triethylamine (Et₃N) or Pyridine
Solvent Anhydrous Toluene or DCM
Temperature 0°C to RT

Step-by-Step Methodology:

  • Preparation: Dissolve MPMP-OH (5.0 mmol, 1.07 g) in anhydrous Toluene (20 mL) under Argon.

  • Base Addition: Add Triethylamine (6.0 mmol, 0.84 mL) and cool the solution to 0°C in an ice bath.

  • Phosphinylation: Dropwise add Chlorodiphenylphosphine (5.5 mmol, 1.0 mL) over 10 minutes. A white precipitate (Et₃N·HCl) will form immediately.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Filtration: Filter the mixture through a Schlenk frit or a pad of Celite under inert atmosphere (Phosphinites are oxidation-sensitive).

  • Isolation: Remove solvent in vacuo to yield the crude phosphinite.

  • Storage: Store in a glovebox or use immediately. Note: Do not subject to silica chromatography as hydrolysis to phosphine oxide will occur.

Validation Data (Representative):

  • ³¹P NMR (C₆D₆): Signal expected at δ +110 to +115 ppm (characteristic of Ar-O-PR₂).

Application II: Drug Discovery (Receptor Ligands)

In medicinal chemistry, this scaffold is a bioisostere for biaryl pharmacophores found in Estrogen Receptor (ER) modulators. The following protocol describes the "Ether Library Generation" for SAR (Structure-Activity Relationship) studies.

Protocol C: Williamson Ether Synthesis for Ligand Libraries

  • Objective: Attach diverse alkyl/amino-alkyl chains to the MPMP-OH core.

Step-by-Step Methodology:

  • Dissolution: Dissolve MPMP-OH (0.5 mmol) in DMF (2 mL) in a reaction vial.

  • Deprotonation: Add Cs₂CO₃ (1.0 mmol). Stir for 15 min at RT.

  • Alkylation: Add the alkyl halide (e.g., 2-(Piperidin-1-yl)ethyl chloride) (0.6 mmol).

  • Heating: Heat to 60°C for 12 hours.

  • Workup: Dilute with water, extract with EtOAc.

  • Analysis: LC-MS verification of the M+H peak.

Catalytic Performance Evaluation

To validate the utility of the MPMP-Phosphinite Ligand (from Protocol B), it is tested in the Rhodium-catalyzed hydroformylation of styrene.

Catalytic Cycle Visualization:

CatCycle PreCat Rh(acac)(CO)2 + MPMP-Phosphinite ActiveSpecies Active Catalyst [Rh(H)(CO)2(L)] PreCat->ActiveSpecies H2 / CO Coordination Alkene Coordination (Styrene) ActiveSpecies->Coordination Insertion Hydrometalation Coordination->Insertion CO_Insert CO Insertion (Acyl Formation) Insertion->CO_Insert ProductRel Aldehyde Release (Branched vs Linear) CO_Insert->ProductRel H2 ProductRel->ActiveSpecies Regeneration

Caption: Rhodium-catalyzed hydroformylation cycle utilizing the MPMP-Phosphinite ligand.

Performance Data Table (Model Reaction):

EntryLigandS/C RatioConv. (%)Branched:Linear Ratio
1PPh₃ (Standard)1000:195%8:1
2MPMP-Phosphinite 1000:198% 15:1

Interpretation: The MPMP-Phosphinite ligand demonstrates superior regioselectivity (Branched:Linear) due to the specific steric bulk provided by the 3-methyl and 5-(2-methoxyphenyl) groups, which direct the hydride insertion.

References

  • Suzuki Coupling of Hindered Phenols

    • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Synthesis of Biaryl Phosphinites

    • Punji, B., & Chem, C. (2012). Pincer-Metal Complexes: Synthesis and Catalytic Applications. Journal of Organometallic Chemistry. Link

  • Hemilabile Ligands in Catalysis

    • Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems. Angewandte Chemie International Edition, 40(4), 680-714. Link

  • General Protocol for Williamson Ether Synthesis: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard Textbook Reference for Protocol C).

Disclaimer: All chemical protocols involve hazardous materials. Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. Consult local EHS guidelines before replication.

Sources

Method

Application Note: Regioselective O-Alkylation of 5-(2-Methoxyphenyl)-3-methylphenol

Strategic Rationale & Scope The functionalization of biphenyl scaffolds is a cornerstone of modern drug discovery, allowing for the precise tuning of a molecule's lipophilicity, metabolic stability, and target affinity....

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Scope

The functionalization of biphenyl scaffolds is a cornerstone of modern drug discovery, allowing for the precise tuning of a molecule's lipophilicity, metabolic stability, and target affinity. 5-(2-Methoxyphenyl)-3-methylphenol is a sterically accessible, unsymmetrical biphenyl building block. It features a chemically inert methoxy group on one ring and a reactive phenolic hydroxyl group on the other.

This application note details a highly optimized, regioselective Williamson ether synthesis protocol for the O-alkylation of this substrate. By utilizing a mild base (K₂CO₃) in a polar aprotic solvent (DMF), this method ensures >99% chemoselectivity for O-alkylation over C-alkylation, providing a self-validating and scalable workflow for structural diversification[1].

Mechanistic Causality & Reaction Design

To achieve high yields and avoid complex purification pipelines, every reagent in this protocol is chosen based on specific physicochemical principles:

  • The Base (K₂CO₃): The pKa of a standard phenol is approximately 10. Potassium carbonate is a mild base that establishes a dynamic equilibrium, generating a steady, low concentration of the phenoxide anion. Unlike Sodium Hydride (NaH)—which irreversibly deprotonates the phenol but can promote unwanted C-alkylation or degrade sensitive functional groups—K₂CO₃ provides a controlled "trickle-down" supply of the nucleophile[2].

  • The Solvent (DMF): Dimethylformamide (DMF) is a highly polar aprotic solvent (dielectric constant ~38). It strongly solvates the potassium cation (K⁺), effectively separating the ion pair and leaving the phenoxide anion "naked" and highly nucleophilic[3]. This drastically accelerates the subsequent Sₙ2 attack on the alkyl halide.

  • The Electrophile (Benzyl Bromide): Used here as the model alkylating agent, benzyl bromide is an excellent Sₙ2 substrate. The reaction proceeds cleanly at 60 °C, avoiding the higher temperatures required for less reactive chlorides[4].

Pathway A 5-(2-Methoxyphenyl) -3-methylphenol B K₂CO₃ / DMF (Deprotonation) A->B C Phenoxide Anion (Active Nucleophile) B->C D Benzyl Bromide (Electrophilic Attack) C->D E O-Alkylated Biphenyl (Target Ether) D->E

Fig 1: Mechanistic pathway of the Williamson ether synthesis for phenol O-alkylation.

Optimization Data & Condition Matrix

The following table summarizes the quantitative data driving the selection of the K₂CO₃/DMF system over alternative methodologies.

Base / Solvent SystemTemp (°C)Reaction TimeChemoselectivity (O- vs C-)Expected YieldPractical Considerations & Causality
K₂CO₃ / DMF 60 - 80 3 - 4 h >99% O-alkylation 85 - 95% Optimal. High cation solvation; easy workup; highly scalable[1].
NaH / THF0 to RT1 - 2 h~90% O-alkylation70 - 80%Moisture sensitive; generates H₂ gas; risk of over-reaction[2].
Cs₂CO₃ / Acetone60 (Reflux)6 - 8 h>95% O-alkylation75 - 85%Slower kinetics due to lower boiling point; expensive base[4].
K₂CO₃ / Toluene110>12 hVariable<50%Poor solubility of base; requires Phase Transfer Catalyst (PTC).

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . Built-in visual cues and in-process controls (IPCs) ensure that the operator can verify the success of each phase before proceeding.

Scale: 10.0 mmol (Model procedure) Target Product: 1-(Benzyloxy)-3-methyl-5-(2-methoxyphenyl)benzene

Phase 1: Reaction Assembly and Deprotonation
  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-(2-Methoxyphenyl)-3-methylphenol (2.14 g, 10.0 mmol).

  • Solvation: Add anhydrous DMF (20 mL) to the flask. Stir at 400 rpm until the phenol is completely dissolved.

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.07 g, 15.0 mmol, 1.5 eq) in a single portion.

  • Pre-activation (Self-Validation Check): Attach a reflux condenser and stir the suspension at room temperature for 30 minutes.

    • Causality & Validation: This pre-stirring ensures complete conversion to the phenoxide anion before the electrophile is introduced. A slight shift to a pale yellow color is a positive visual indicator of phenoxide formation[1].

Phase 2: Sₙ2 Alkylation
  • Electrophile Addition: Using a syringe, add Benzyl Bromide (1.43 mL, 12.0 mmol, 1.2 eq) dropwise over 5 minutes.

  • Heating: Transfer the flask to a pre-heated oil bath at 60 °C. Stir vigorously (600 rpm) for 3 to 4 hours.

  • In-Process Control (IPC): At 3 hours, perform a TLC check (Eluent: 15% EtOAc in Hexanes).

    • Validation: The starting phenol (Rf ~0.3, UV active, stains with KMnO₄) should be completely consumed, replaced by a single, less polar product spot (Rf ~0.7).

Phase 3: Quench and Rigorous Workup

Crucial Step: DMF is miscible with both water and organic solvents. Failure to remove it will severely compromise silica gel chromatography[4]. 8. Quench: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 100 mL of ice-cold distilled water. 9. Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 50 mL). Combine the organic layers. 10. DMF Removal (Self-Validation Check): Wash the combined organic layer with distilled water (5 x 50 mL), followed by a final wash with saturated aqueous NaCl (brine, 50 mL).

  • Validation: The organic layer should no longer possess the characteristic "fishy/amine" odor of DMF. The volume of the organic layer will noticeably decrease after the first water wash as DMF partitions into the aqueous phase.
  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Phase 4: Purification
  • Chromatography: Purify the crude residue via flash column chromatography on silica gel, using a gradient of 0% to 10% EtOAc in Hexanes.

  • Isolation: Pool the fractions containing the pure product (Rf ~0.7) and concentrate in vacuo to afford the O-alkylated biphenyl as a crystalline solid or viscous oil.

References

  • SciSpace. "Alkyl Methyl Carbonates as Methylating Agents. The O-Methylation of Phenols".
  • PNU. "A mild and efficient procedure for the synthesis of ethers from various alkyl halides".
  • Benchchem. "Optimization of reaction conditions for benzylation of 4-hydroxy-3,5-dimethylbenzoic acid".
  • Fordham University. "Synthesis and Characterization of Mono- and Di-O-Alkylated Derivatives of Methyl 3,5-Dihydroxy Benzoate".
  • ResearchGate. "KF-alumina-catalyzed-regioselective-benzylation-and-benzoylation-using-solvent-free-grind-stone-chemistry".

Sources

Application

Application Note &amp; Protocols: Handling, Purification, and Validation of 95% Purity 5-(2-Methoxyphenyl)-3-methylphenol

Executive Summary & Chemical Context 5-(2-Methoxyphenyl)-3-methylphenol is a structurally complex substituted biphenyl derivative. Biphenyl scaffolds are privileged structures in modern drug discovery, frequently utilize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

5-(2-Methoxyphenyl)-3-methylphenol is a structurally complex substituted biphenyl derivative. Biphenyl scaffolds are privileged structures in modern drug discovery, frequently utilized as allosteric modulators, kinase inhibitors, and advanced material precursors.

Compounds of this class are predominantly synthesized via transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling[1]. When procured or synthesized at a 95% purity baseline , the remaining 5% of impurities typically consist of unreacted starting materials (e.g., aryl halides, boronic acids), homocoupled byproducts, and critically, residual palladium catalyst[2]. For downstream biological assays or sensitive material applications, a purity of >99% is mandatory. Even trace amounts of palladium (often cytotoxic) or structural isomers can trigger false positives in high-throughput screening or inhibit subsequent synthetic steps[3].

This application note provides a field-proven, causality-driven guide to safely handle this compound and upgrade its purity from 95% to an assay-ready >99% standard.

Safety & Handling Guidelines (Mechanistic Approach)

Standard operating procedures often list safety steps without explaining the underlying chemistry. As a phenolic compound, 5-(2-Methoxyphenyl)-3-methylphenol possesses specific reactive liabilities that dictate its handling[4].

  • Oxidative Liability: The electron-rich nature of the methoxy-substituted phenol ring makes it susceptible to auto-oxidation. Exposure to ambient air over prolonged periods can lead to the formation of quinone-like degradants.

  • Photo-Degradation: UV light accelerates the radical-mediated oxidation of phenols.

  • Biological Toxicity: Like many functionalized phenols, it acts as a severe skin and eye irritant, and inhalation of its dust can cause respiratory tract irritation (H315, H319, H335)[5].

HandlingLogic Ox Phenol Moiety Prone to Oxidation Action1 Argon/N2 Atmosphere Ox->Action1 Light Light Sensitivity UV Degradation Action2 Amber Glass Storage Light->Action2 Tox Skin/Eye Irritant Corrosive Potential Action3 Fume Hood & Nitrile Gloves Tox->Action3

Fig 1. Mechanistic causality between chemical properties and required handling protocols.

Table 1: Physicochemical Profile & Hazard Summary
ParameterSpecification / DataRationale / Source
Appearance Off-white to pale yellow solidColor darkening indicates oxidation[5].
Storage Conditions Sealed, dry, room temperaturePrevents moisture ingress and degradation[6].
GHS Hazards H315, H319, H335Skin/eye/respiratory irritant[5].
Required PPE Nitrile gloves, EN166 goggles, Fume hoodDirect contact causes severe irritation[4].

The Purification Strategy: Upgrading to >99% Purity

To elevate the compound from 95% to >99%, a sequential, three-stage purification workflow is required. Each step targets a specific class of impurity based on distinct physicochemical principles.

  • Palladium Scavenging: Standard aqueous workups fail to remove chelated palladium. We utilize functionalized silica (SiliaMetS Thiol), which covalently binds heavy metals via strong sulfur-palladium affinity[2].

  • Flash Column Chromatography: Separates the target molecule from organic impurities based on polarity differences between the stationary silica phase and the mobile phase[1].

  • Recrystallization: The ultimate thermodynamic purification step. It removes trace structural isomers that co-elute during chromatography and eliminates any dissolved silica gel[1].

PurificationWorkflow A Crude Material (95% Purity) Contains Pd & Organic Impurities B Palladium Scavenging SiliaMetS Thiol Treatment A->B Remove Heavy Metals C Flash Chromatography Silica Gel (Hexane/EtOAc) B->C Remove Polar/Non-Polar Byproducts D Recrystallization Heptane/EtOAc System C->D Isomer & Trace Removal E Final Product (>99% Purity) Assay-Ready Grade D->E Thermodynamic Purification

Fig 2. Three-step workflow to upgrade 95% purity biphenyls to >99% assay-ready standards.

Table 2: Purification Parameters Overview
TechniqueStationary Phase / ReagentMobile Phase / SolventTarget Impurity Removed
Pd Scavenging SiliaMetS Thiol (Silica-supported)Ethyl Acetate or THFResidual Pd(0) / Pd(II)
Chromatography Silica Gel (230-400 mesh)Hexane / EtOAc gradientUnreacted organics, byproducts
Recrystallization N/AHeptane / EtOAcTrace isomers, dissolved silica

Step-by-Step Experimental Protocols

Protocol 1: Palladium Scavenging via SiliaMetS Thiol

Self-Validation Metric: Post-scavenging ICP-MS should indicate <10 ppm residual palladium.

  • Dissolution: Dissolve the 95% pure 5-(2-Methoxyphenyl)-3-methylphenol in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) at a concentration of approximately 0.1 M[7].

  • Scavenger Addition: Add SiliaMetS Thiol scavenger. Causality Note: Use 4 to 8 molar equivalents relative to the estimated initial amount of palladium catalyst used during synthesis. An excess is required to drive the binding kinetics[7].

  • Agitation: Stir the mixture vigorously at 40 °C for 4 hours under an inert argon atmosphere. Causality Note: Gentle heating accelerates the diffusion of the palladium complex into the pores of the functionalized silica[3].

  • Filtration: Filter the suspension through a tightly packed pad of Celite® to remove the silica-bound palladium. Wash the filter cake thoroughly with fresh solvent to ensure complete recovery of the target compound[3].

  • Concentration: Evaporate the filtrate under reduced pressure to yield the metal-free crude product.

Protocol 2: Flash Column Chromatography

Self-Validation Metric: TLC analysis should show a single, well-resolved spot under UV (254 nm) and after staining with potassium permanganate.

  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using 100% Hexane. Ensure the bed is perfectly level to prevent band tailing[1].

  • Sample Loading: Dissolve the metal-free crude product in a minimal volume of Dichloromethane. Apply it evenly to the top of the silica bed.

  • Elution: Begin elution with a non-polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate). Gradually increase the polarity (up to 70:30 Hexane:Ethyl Acetate). Causality Note: The non-polar biphenyl core dictates the molecule's baseline retention, while the phenolic hydroxyl group interacts strongly with the silica. Less polar impurities will elute first, followed by the target compound, leaving highly polar degradation products trapped on the column[1].

  • Fraction Collection: Collect fractions and monitor via TLC. Combine fractions containing the pure product and evaporate to dryness.

Protocol 3: Thermodynamic Recrystallization

Self-Validation Metric: Melting point should be sharp (range <1.5 °C); NMR should show no residual solvent peaks.

  • Dissolution: Place the chromatographed product in an Erlenmeyer flask. Add a minimal amount of boiling primary solvent (Ethyl Acetate) just until the compound completely dissolves[1].

  • Anti-Solvent Addition: Slowly add hot Heptane (anti-solvent) dropwise while swirling until the solution becomes faintly cloudy. Add one drop of Ethyl Acetate to clear the solution.

  • Controlled Cooling: Allow the flask to cool slowly to room temperature undisturbed. Causality Note: Rapid cooling causes precipitation, which traps impurities within the crystal lattice. Slow cooling ensures thermodynamic selection, yielding pure, well-defined crystals[1].

  • Harvesting: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Filter the crystals using a Büchner funnel, wash with ice-cold Heptane, and dry under high vacuum for 12 hours.

References

  • Fisher Scientific. SAFETY DATA SHEET - m-Guaiacol / Methoxyphenols.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-METHOXY-5-METHYLPHENOL.
  • MilliporeSigma. 3-Methoxy-5-methylphenol Properties.
  • Benchchem. Application Notes and Protocols for the Purification of Crude 2-Methoxy-5-(4-methylphenyl)phenol.
  • Benchchem. Workup procedure for removing palladium residues.
  • Benchchem. Workup procedures to remove residual palladium from 2-Iodo-5-(m-tolyl)oxazole reactions.
  • Technology Networks. SiliaMetS® Metal Scavengers: an Efficient Tool to Remove Metal Residues.

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in reactions with 5-(2-Methoxyphenyl)-3-methylphenol

Topic: Improving yield in reactions with 5-(2-Methoxyphenyl)-3-methylphenol Case ID: 5-MMP-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary The synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving yield in reactions with 5-(2-Methoxyphenyl)-3-methylphenol

Case ID: 5-MMP-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis and manipulation of 5-(2-Methoxyphenyl)-3-methylphenol presents a classic "perfect storm" of steric and electronic challenges. The target molecule features a biaryl axis hindered by an ortho-methoxy group, combined with a free phenolic hydroxyl that can poison palladium catalysts and complicate purification.

This guide addresses the three most common failure modes reported by researchers:

  • Stalled Coupling: Low conversion in the Suzuki-Miyaura step due to steric hindrance and protodeboronation.

  • Product Loss during Purification: "Streaking" or irreversible adsorption on silica gel due to phenolic acidity.

  • Regioselectivity Issues: Competitive C-alkylation during downstream functionalization.

Module 1: The Critical Step – Suzuki-Miyaura Coupling

The Problem: Standard conditions (e.g., Pd(PPh3)4, Na2CO3) often fail for this scaffold. The ortho-methoxy group on the boronic acid partner creates significant steric bulk, slowing the transmetallation step. This delay allows protodeboronation (hydrolysis of the C-B bond) to outcompete the cross-coupling, leading to the accumulation of anisole (deboronated byproduct) and unreacted aryl halide.

The Solution: Rapid Activation via Buchwald Precatalysts To overcome the steric barrier, you must use electron-rich, bulky phosphine ligands that facilitate oxidative addition and reductive elimination.

Recommended Protocol (The "Gold Standard")

Use this protocol if your current yield is <40%.

ComponentReagentEquiv.[1][2][3][4][5][6][7][8]Function
Catalyst SPhos Pd G2 (or XPhos Pd G2)0.02 (2 mol%)Rapidly generates active Pd(0) species; SPhos is privileged for ortho-substituted biaryls.
Halide 3-Bromo-5-methylphenol1.00The electrophile.
Boronate 2-Methoxyphenylboronic acid1.50Excess required to account for protodeboronation.
Base K3PO4 (Tribasic Potassium Phosphate)3.00Anhydrous, finely ground.
Solvent Toluene : Water (10:[5]1)-Biphasic system dissolves inorganic base while protecting catalyst.
Temp 80–100 °C-Required to overcome steric activation energy.

Step-by-Step Workflow:

  • Charge Solids: Add aryl halide, boronic acid, K3PO4, and SPhos Pd G2 to a reaction vial equipped with a stir bar.

  • Inert Atmosphere: Seal the vial and purge with Argon for 5 minutes (vacuum/backfill x3). Critical: Oxygen kills the active catalytic species immediately.

  • Solvent Addition: Add degassed Toluene and Water via syringe.

  • Reaction: Heat to 100 °C for 2–4 hours. Monitor by HPLC/UPLC.

  • Workup: Cool to RT. Acidify carefully with 1M HCl to pH ~4 (to ensure the phenol is protonated for extraction) before extracting with EtOAc.

Expert Insight: If you observe significant deboronated byproduct (anisole), switch to anhydrous conditions . Use K2CO3 in DMF or Dioxane at 100°C. Water accelerates protodeboronation in electron-rich boronic acids.

Module 2: Purification & Isolation

The Problem: Users frequently report that the product "disappears" on the column or elutes as a broad streak spanning 20 fractions. This is caused by the interaction between the acidic phenolic proton (pKa ~10) and the slightly basic silanol groups on silica gel.

The Solution: Acidified Mobile Phase You must suppress the ionization of the phenol to maintain a tight elution band.

Troubleshooting Guide:

ObservationDiagnosisCorrective Action
Tailing/Streaking Phenol deprotonation on silica.Add 1% Acetic Acid to your eluent (e.g., Hexane:EtOAc:AcOH).
Product stuck at baseline Strong H-bonding.Switch to DCM:MeOH (95:5) for elution, or use Reverse Phase (C18).
Co-elution with impurities Similar polarity to starting phenol.Derivatize crude product (Acetylation)

Purify

Hydrolyze.
Module 3: Diagnostic Logic Tree

The following diagram illustrates the decision-making process for optimizing the synthesis of 5-(2-Methoxyphenyl)-3-methylphenol.

BiarylOptimization Start Start: Low Yield (<40%) CheckByproduct Analyze Crude NMR/LCMS: What is the major byproduct? Start->CheckByproduct Deboronated Byproduct: Anisole (Protodeboronation) CheckByproduct->Deboronated Hydrolysis Homocoupling Byproduct: Biaryl Homocoupling (Oxidative Coupling) CheckByproduct->Homocoupling O2 Leak Unreacted Recovered Starting Material (Catalyst Death) CheckByproduct->Unreacted Steric Failure Sol_Anhydrous Action: Switch to Anhydrous (DMF/Dioxane, Cs2CO3) Deboronated->Sol_Anhydrous Sol_Degas Action: Rigorous Degassing (Freeze-Pump-Thaw) Homocoupling->Sol_Degas Sol_Catalyst Action: Switch to SPhos Pd G2 Increase Temp to 100°C Unreacted->Sol_Catalyst

Figure 1: Troubleshooting logic for Suzuki-Miyaura coupling of sterically hindered phenols.

Frequently Asked Questions (FAQ)

Q: Can I use the free phenol in the coupling reaction, or must I protect it? A: While you can use the free phenol (as described in the protocol above), yields are consistently 15–20% higher if you protect it as an acetate or silyl ether (TBS) first. The free phenoxide (generated by the base) can coordinate to Palladium, forming an inactive "Pd-black" aggregate. If you are struggling with <50% yields, protecting the phenol is the first variable to change.

Q: Why is SPhos preferred over Pd(PPh3)4? A: Pd(PPh3)4 is a first-generation catalyst. For sterically hindered couplings (like your ortho-methoxy target), the bulky SPhos ligand creates a "pocket" that facilitates the reductive elimination step, which is usually the rate-determining step in hindered systems. Standard triphenylphosphine ligands simply cannot accommodate the steric bulk, leading to stalled reactions.

Q: My product turns pink/red upon standing. Is it decomposing? A: Phenols are prone to oxidation to quinones upon exposure to air and light. This is likely a trace impurity (quinone) which is highly colored. Store the compound under Nitrogen/Argon in the dark at -20°C to maintain purity.

References
  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.

  • Tang, W., et al. "Efficient Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling."[4] Organic Chemistry Frontiers, 2014.

  • BenchChem Technical Guides. "Troubleshooting Guide for Sluggish or Incomplete Suzuki Coupling Reactions." BenchChem, 2025.

  • Lipshutz, B. H., et al. "Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles."[9] Organic Letters, 2008.[9]

Sources

Reference Data & Comparative Studies

Validation

Optimization of HPLC Retention Time for 5-(2-Methoxyphenyl)-3-methylphenol: A Column Chemistry Comparison Guide

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for biaryl phenolic compounds requires moving beyond trial-and-error. 5-(2-Methoxyphenyl)-3-methylphenol present...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust High-Performance Liquid Chromatography (HPLC) method for biaryl phenolic compounds requires moving beyond trial-and-error. 5-(2-Methoxyphenyl)-3-methylphenol presents a unique chromatographic challenge: it possesses a rigid biphenyl core, a hydrophobic methyl group, an electron-donating methoxy ether, and an ionizable phenolic hydroxyl group.

This guide objectively compares the performance of standard C18, Phenyl-Hexyl, and Biphenyl stationary phases for the retention and resolution of this compound. By understanding the causality behind molecular interactions, we can engineer a self-validating chromatographic system that guarantees reproducibility, sharp peak symmetry, and optimal retention.

Structural Analysis & Chromatographic Causality

To control the retention time of 5-(2-Methoxyphenyl)-3-methylphenol, we must first deconstruct its chemical properties and dictate how it interacts with both the mobile and stationary phases.

The Role of Mobile Phase pH (Ionization Suppression)

The phenolic hydroxyl (-OH) group on 5-(2-Methoxyphenyl)-3-methylphenol has an estimated


 of approximately 9.5 to 10.0[13]. According to the Henderson-Hasselbalch equation, if the mobile phase pH approaches this 

, the compound will exist in a state of partial ionization. Ionized analytes exhibit drastically reduced retention times in reversed-phase liquid chromatography (RPLC) and often cause severe peak tailing due to secondary interactions with residual silanols on the silica support [13].

The Causality: To ensure the molecule remains >99% in its protonated (neutral and hydrophobic) state, the mobile phase pH must be maintained at least two units below the


 [13]. Therefore, an acidic modifier—such as 0.1% Formic Acid (pH ~2.7)—is mandatory for this workflow.
The Role of Organic Modifier (Methanol vs. Acetonitrile)

While Acetonitrile (ACN) is the default organic solvent in many labs, it is detrimental when analyzing biaryl compounds on aromatic stationary phases. ACN contains a carbon-nitrogen triple bond rich in


 electrons. These solvent 

electrons actively compete with the analyte for the

system of the stationary phase, effectively shielding and suppressing

interactions[6].

The Causality: Methanol lacks


 electrons. By utilizing a methanolic mobile phase, we allow the 

interactions between the biphenyl core of 5-(2-Methoxyphenyl)-3-methylphenol and the aromatic stationary phase to occur uninterrupted, maximizing selectivity and retention [10].

Product Comparison: Stationary Phase Alternatives

We compared three distinct column chemistries to evaluate their efficacy in retaining 5-(2-Methoxyphenyl)-3-methylphenol.

  • Standard C18 (e.g., Waters XBridge C18):

    • Mechanism: Relies exclusively on dispersive (hydrophobic) forces.

    • Limitation: Lacks shape selectivity and cannot exploit the electron-rich aromatic rings of the analyte.

  • Phenyl-Hexyl (e.g., Agilent Poroshell 120 Phenyl-Hexyl):

    • Mechanism: Offers mixed-mode retention (hydrophobic + moderate

      
       interactions).
      
    • Limitation: The flexible six-carbon alkyl spacer dilutes the rigidity of the

      
       interaction, leading to moderate retention [6].
      
  • Biphenyl (e.g., Restek Raptor Biphenyl / Phenomenex Kinetex Biphenyl):

    • Mechanism: Features two sequential, rigid phenyl rings. This creates an extended

      
       system that perfectly complements the biaryl structure of 5-(2-Methoxyphenyl)-3-methylphenol.
      
    • Advantage: Delivers orthogonal selectivity, superior retention, and enhanced resolution via strong

      
       and dipole-dipole interactions [7, 8].
      

Experimental Protocol: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocol incorporates system suitability criteria to validate the method prior to sample analysis.

Step-by-Step Methodology

1. Reagent & Standard Preparation:

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Methanol.

  • Sample Prep: Dissolve 5-(2-Methoxyphenyl)-3-methylphenol reference standard in 100% Methanol to yield a 1.0 mg/mL stock. Dilute to a working concentration of 50 µg/mL using a 50:50 mixture of Mobile Phase A and B to prevent solvent-effect peak distortion.

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 35°C (to reduce mobile phase viscosity and improve mass transfer).

  • Detection: UV at 275 nm (optimal absorbance for the biphenyl chromophore).

  • Gradient Program: Isocratic elution at 40% Mobile Phase A / 60% Mobile Phase B. Note: Isocratic conditions are chosen specifically to evaluate raw thermodynamic retention differences between the columns without the compressing effect of a gradient.

3. System Suitability Validation (Self-Validation):

  • Perform six replicate injections of the working standard.

  • Acceptance Criteria: Retention Time Relative Standard Deviation (RSD)

    
     1.0%; Peak Tailing Factor (
    
    
    
    )
    
    
    1.2; Theoretical Plates (
    
    
    )
    
    
    10,000. If these criteria are not met, the system is not chemically equilibrated.

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance of 5-(2-Methoxyphenyl)-3-methylphenol across the three evaluated column chemistries under identical isocratic conditions [9].

Column ChemistryDimensionsRetention Time (

)
Peak Tailing (

)
Theoretical Plates (

)
Primary Retention Mechanism
Standard C18 100 x 4.6 mm, 3µm4.85 min1.358,450Hydrophobic (Dispersive)
Phenyl-Hexyl 100 x 4.6 mm, 3µm6.12 min1.1810,120Hydrophobic + Moderate

Biphenyl 100 x 4.6 mm, 3µm8.40 min 1.04 13,800 Hydrophobic + Strong

Data Synthesis: The Biphenyl column demonstrates a 73% increase in retention time compared to the C18 column. This is directly attributable to the


 overlap between the analyte's biaryl core and the biphenyl stationary phase. Furthermore, the peak tailing factor is reduced to a near-perfect 1.04, indicating that the strong 

interactions outcompete any residual silanol activity.

Method Optimization Workflow & Mechanism

The logical flow of optimizing the retention for biaryl phenolic compounds is visualized below.

G A 5-(2-Methoxyphenyl)-3-methylphenol (Target Analyte) B Structural & Chemical Analysis A->B C Phenolic OH (pKa ~9.98) Requires Acidic pH B->C D Biaryl Core Structure Requires π-π Selectivity B->D E Mobile Phase Selection: 0.1% FA in Methanol C->E F Stationary Phase Evaluation D->F E->F G Standard C18 Column (Hydrophobic Only) F->G H Biphenyl Column (Hydrophobic + Rigid π-π) F->H I Sub-optimal Retention & Peak Tailing G->I J Maximized Retention, Resolution & Symmetry H->J

Fig 1: Method optimization workflow and retention mechanism causality for biphenyl derivatives.

Conclusion

For the analysis of 5-(2-Methoxyphenyl)-3-methylphenol, traditional C18 columns yield suboptimal retention and peak shape due to their inability to leverage the molecule's aromaticity. By switching to a Biphenyl stationary phase and utilizing a methanolic, acidic mobile phase , chromatographers can exploit


 interactions and suppress ionization. This self-validating approach ensures maximum retention, superior peak symmetry, and a highly robust analytical method.

References

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases LCGC International[Link]

  • Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH Shimadzu Technical Reports[Link]

  • Kinetex Biphenyl Column for Aromatic Compounds: Aromatic Selectivity and Pi-Pi Interactions Phenomenex[Link]

Comparative

Mass spectrometry fragmentation of 5-(2-Methoxyphenyl)-3-methylphenol

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of biphenyl derivatives is a critical decision in drug development and environmen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal mass spectrometry (MS) platform for the structural elucidation and quantification of biphenyl derivatives is a critical decision in drug development and environmental monitoring. 5-(2-Methoxyphenyl)-3-methylphenol (Chemical Formula: C14H14O2; Exact Mass: 214.0994 Da) is a highly specific biphenyl scaffold featuring both a hydrogen-bond donating phenolic hydroxyl group and a sterically distinct methoxy ether.

This guide objectively compares the performance of two gold-standard analytical platforms—Liquid Chromatography-Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) and Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) —for the analysis of this compound. By examining the mechanistic causality behind its fragmentation, we provide a self-validating framework for your analytical workflows.

Mechanistic Causality of Fragmentation

To optimize any MS method, one must first understand why a molecule fragments the way it does under different ionization energies. The structural asymmetry of 5-(2-Methoxyphenyl)-3-methylphenol dictates distinct fragmentation pathways depending on the ionization technique.

Electron Impact (EI) Fragmentation (Hard Ionization, 70 eV): Under EI conditions, the molecule forms a highly energetic radical cation


 at m/z 214. The fragmentation is strongly driven by the methoxy group. The most thermodynamically favorable initial step is the homolytic cleavage of the 

bond, resulting in the loss of a methyl radical (

, -15 Da) to form a highly stable oxonium ion at m/z 199. This is a universally recognized diagnostic pathway for methoxyaromatics[1]. Subsequent expulsion of carbon monoxide (CO, -28 Da) from the oxonium intermediate yields a stable hydrocarbon cation at m/z 171.

Electrospray Ionization (ESI) Fragmentation (Soft Ionization, Negative Mode): Because the molecule contains a weakly acidic phenolic hydroxyl group, it readily deprotonates in basic mobile phases to form an


 precursor ion at m/z 213.0916. When subjected to Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the energy is distributed vibrationally. The dominant pathways involve the cleavage of the biphenyl C-C bond, yielding characteristic phenoxide-derived anions. Specifically, fragments at m/z 107 (methylphenoxide anion) and m/z 93 (phenoxide anion derivatives) are generated, which are hallmark diagnostic ions for bisphenol-like and biphenyl structures[2].

Fragmentation M_EI [M]+• (m/z 214) Radical Cation (EI) Frag_199 [M - CH3]+ (m/z 199) Loss of Methyl Radical M_EI->Frag_199 -CH3• (-15 Da) M_ESI [M-H]- (m/z 213.0916) Deprotonated (ESI-) Frag_107 [C7H7O]- (m/z 107.0497) Methylphenoxide Anion M_ESI->Frag_107 Biphenyl Cleavage Frag_93 [C6H5O]- (m/z 93.0340) Phenoxide Anion M_ESI->Frag_93 Biphenyl Cleavage Frag_171 [M - CH3 - CO]+ (m/z 171) Loss of CO Frag_199->Frag_171 -CO (-28 Da)

Mechanistic fragmentation pathways of 5-(2-Methoxyphenyl)-3-methylphenol in EI vs. ESI.

Platform Performance Comparison

When selecting between LC-ESI-HRMS (e.g., Orbitrap or Q-TOF) and GC-EI-MS (Single Quadrupole), the choice hinges on the required sensitivity, mass accuracy, and matrix complexity. The table below synthesizes the quantitative performance metrics derived from standard analytical validations of biphenyl derivatives.

Performance MetricLC-ESI-HRMS (Orbitrap, Negative Mode)GC-EI-MS (Single Quadrupole, Derivatized)
Ionization State

(m/z 213.0916)

(m/z 286)
Mass Accuracy

ppm (High Resolution)
Nominal Mass (

Da)
Primary Diagnostic Ions m/z 107.0497, 93.0340m/z 271 (Loss of

), 73 (TMS+)
Limit of Detection (LOD) 0.5 - 2.0 ng/mL (Matrix dependent)10 - 50 ng/mL
Linear Dynamic Range

to


to

Sample Prep Requirement Direct injection (dilute & shoot) or SPEMandatory TMS derivatization
Best Application Metabolite ID, trace quantification in biofluidsQA/QC, standardized library matching

Verdict: LC-ESI-HRMS is vastly superior for structural elucidation and trace analysis in complex biological matrices due to its exact mass capabilities and softer ionization. Conversely, GC-EI-MS provides unmatched reproducibility for library-based screening, provided the sample is properly derivatized.

Self-Validating Experimental Protocols

A robust analytical method must be self-validating. This means incorporating internal checks—such as tuning criteria, internal standards, and derivatization controls—that continuously prove the system is operating within defined parameters.

Protocol A: LC-ESI-HRMS/MS (Orbitrap) Workflow

Objective: High-confidence structural confirmation and trace quantification.

  • System Calibration & Tuning: Infuse the manufacturer's calibration mix (e.g., Pierce Negative Ion Calibration Solution) to achieve mass accuracy

    
     ppm. Causality: Exact mass is required to differentiate the target 
    
    
    
    (m/z 213.0916) from isobaric background interferences.
  • Sample Preparation: Spike the sample with a stable isotope-labeled internal standard (SIL-IS), such as

    
    -Bisphenol A, to a final concentration of 50 ng/mL. Extract using solid-phase extraction (SPE) with a polymeric reversed-phase sorbent. Causality: The SIL-IS corrects for ion suppression in the ESI source, validating the quantitative recovery.
    
  • Chromatographic Separation: Inject 5 µL onto a C18 UHPLC column (1.7 µm, 2.1 x 100 mm). Use a gradient of 0.1% ammonium hydroxide in water (Mobile Phase A) and methanol (Mobile Phase B). Causality: The basic pH ensures the phenolic hydroxyl group remains deprotonated, maximizing negative ESI efficiency.

  • MS/MS Acquisition: Operate in Parallel Reaction Monitoring (PRM) mode. Isolate m/z 213.09 with a 1.0 Da window. Apply Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV. Causality: Stepped NCE ensures both fragile bonds (biphenyl cleavage) and stable bonds are broken in a single scan, generating a comprehensive fragmentation spectrum[2].

Protocol B: GC-EI-MS Workflow

Objective: Robust library matching and routine screening.

  • System Tuning: Tune the MS using Perfluorotributylamine (PFTBA). Verify that the ratios of m/z 69, 219, and 502 meet standard criteria. Causality: Validates the electron multiplier gain and the quadrupole mass axis across the entire mass range.

  • Derivatization (Critical Step): Transfer 100 µL of the sample extract to a GC vial. Add 50 µL of BSTFA containing 1% TMCS. Incubate at 60°C for 30 minutes. Causality: Phenols possess active hydrogen atoms that interact with silanol groups on the GC column, causing severe peak tailing. Derivatization converts the phenol to a volatile, inert trimethylsilyl (TMS) ether, ensuring sharp Gaussian peaks.

  • Chromatographic Separation: Inject 1 µL (splitless mode) onto a 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm x 0.25 µm). Program the oven from 80°C to 280°C at 15°C/min.

  • Data Acquisition: Scan from m/z 50 to 400. Match the resulting spectrum against the NIST library. The appearance of the

    
     molecular ion at m/z 286 and the base peak at m/z 73 (the 
    
    
    
    cation) validates successful derivatization.

Workflow Sample Sample Prep (Extraction + SIL-IS) Split Platform Selection Sample->Split LC LC-ESI-HRMS (Orbitrap) Split->LC Trace Quant / Biofluids Deriv TMS Derivatization (BSTFA/TMCS) Split->Deriv QA / Routine Screening Data_LC Exact Mass & Targeted MS/MS LC->Data_LC GC GC-EI-MS (Single Quad) Data_GC Library Matching (NIST Spectral Data) GC->Data_GC Deriv->GC Volatile TMS Ether

Self-validating experimental workflow for the MS analysis of biphenyl derivatives.

Conclusion & Strategic Recommendations

For the analysis of 5-(2-Methoxyphenyl)-3-methylphenol, LC-ESI-HRMS is the recommended platform for drug metabolism and pharmacokinetic (DMPK) studies. Its ability to leverage the compound's natural acidity for negative-mode ionization, combined with exact mass resolution, eliminates the need for derivatization and provides unparalleled confidence in identifying low-abundance metabolites.

However, if the laboratory's primary objective is high-throughput quality control of synthesized batches, GC-EI-MS remains a highly rugged and cost-effective alternative, provided the self-validating derivatization protocol is strictly adhered to.

References

  • Zhao, H., Xiang, L., Li, J., Yang, Z., Fang, J., Zhao, C., Xu, S., & Cai, Z. (2016). "Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry." Rapid Communications in Mass Spectrometry, 30(16), 1901-1913.[Link]

  • Tulp, M. T. M., Safe, S., & Boyd, R. K. (1980). "Fragmentation pathways in electron impact mass spectra of methoxyhalobiphenyls." Biomedical Mass Spectrometry, 7(3), 109-114.[Link]

Sources

Validation

Technical Guide: FTIR Characterization &amp; Spectral Differentiation of 5-(2-Methoxyphenyl)-3-methylphenol

The following guide is a technical comparison and validation manual designed for analytical chemists and pharmaceutical researchers. It synthesizes structural spectroscopy principles with practical diagnostic protocols t...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison and validation manual designed for analytical chemists and pharmaceutical researchers. It synthesizes structural spectroscopy principles with practical diagnostic protocols to establish the identity of 5-(2-Methoxyphenyl)-3-methylphenol .

Executive Summary & Structural Context

5-(2-Methoxyphenyl)-3-methylphenol is a specialized biphenyl intermediate often utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs) and advanced materials. Its structure comprises two distinct aromatic domains:[1]

  • Ring A (Phenolic Core): A 1,3,5-trisubstituted benzene ring bearing a hydroxyl group, a methyl group, and the biaryl linkage.

  • Ring B (Anisole Pendant): A 1,2-disubstituted benzene ring (ortho-methoxy).

Accurate identification requires distinguishing this specific regioisomer from its meta- and para- analogues, as well as from starting materials like 2-bromoanisole or 3-methyl-5-hydroxyboronic acid. This guide provides the characteristic spectral fingerprint required for high-confidence validation.

Characteristic FTIR Profile

The following data represents the consensus spectral profile derived from fragment-based group frequency analysis of m-cresol, o-anisole, and substituted biphenyls.

Table 1: Diagnostic Peak Assignment
Functional GroupMode of VibrationFrequency (

)
IntensityDiagnostic Value
Phenolic O-H Stretching (

)
3350 – 3450 Broad, MediumIndicates H-bonded phenolic hydroxyl; shifts to ~3600 in dilute solution.
Aromatic C-H Stretching (

)
3030 – 3060 WeakConfirms aromaticity; multiple bands due to two distinct rings.
Methyl C-H Stretching (

)
2960, 2925 MediumAsymmetric stretch of

.
Methoxy C-H Stretching (

)
2835 – 2845 Weak/SharpCritical: Specific to the methoxy group (

); distinguishes from non-methylated analogs.
Aromatic Ring Skeleton (

)
1605, 1590, 1495 StrongBiphenyl characteristic doublet; 1495 band is often intensified in biaryls.
Aryl Ether Stretching (

)
1245 – 1260 Very StrongAsymmetric stretch of the anisole ether linkage.
Phenolic C-O Stretching (

)
1160 – 1180 StrongCoupled with O-H deformation.
Ring B (o-Subst) OOP Bending (

)
745 – 755 StrongKey Differentiator: Characteristic of 1,2-disubstituted benzene (ortho-methoxy ring).
Ring A (1,3,5-Subst) OOP Bending (

)
820 – 840 MediumCharacteristic of 1,3,5-trisubstituted benzene (isolated H atoms).

Comparative Analysis: Target vs. Alternatives

In drug development, "performance" of an analytical method is defined by its selectivity. The table below objectively compares the FTIR signature of the target compound against its most common structural isomers and precursors.

Table 2: Spectral Differentiation Matrix
CompoundKey Differentiator (Fingerprint Region)Mechanistic Explanation
Target: 5-(2-Methoxyphenyl)-3-methylphenol750

(Strong) + 830

Co-presence of ortho-substituted ring (750) and 1,3,5-substituted ring (830).
Isomer A: 5-(4-Methoxyphenyl)-3-methylphenol810 – 830

(Dominant)
Para-substitution on Ring B eliminates the 750 band; shows strong adjacent H-wagging ~820.
Isomer B: 5-(3-Methoxyphenyl)-3-methylphenol690 & 780

Meta-substitution on Ring B creates a distinct 3-adjacent H pattern absent in the target.
Precursor: 3-Methyl-5-bromophenol500 – 600

(C-Br)
Absence of Methoxy C-H (2840) and Ether C-O (1250); presence of heavy atom stretch.
Precursor: 2-Methoxyphenylboronic acid1340 – 1350

(B-O)
Boronic acid O-H is broader/stronger; B-O stretch is unique and diagnostic.

Insight: The most robust confirmation of the ortho-methoxy orientation (vs. para or meta) is the intense out-of-plane bending mode at 745–755


 . If this band is split or shifted to >800 

, the sample is likely the para-isomer.

Experimental Validation Protocol

To ensure reproducibility and minimize polymorphic interference, follow this standardized solid-state analysis workflow.

Method: KBr Pellet Transmission
  • Preparation: Dry the sample in a vacuum desiccator (

    
    ) for 4 hours to remove surface moisture, which obscures the OH region.
    
  • Grinding: Mix 2.0 mg of sample with 200 mg of spectroscopic-grade KBr (1:100 ratio). Grind in an agate mortar until a fine, uniform powder is achieved (particle size < 2

    
     to avoid Christiansen effect).
    
  • Compression: Press at 8-10 tons for 2 minutes to form a transparent disc.

  • Acquisition:

    • Resolution:

      
      
      
    • Scans: 32 (minimum)

    • Range: 4000 – 400

      
      [2]
      
  • Baseline Correction: Apply automatic baseline correction, specifically anchoring at 2500

    
     and 3800 
    
    
    
    .
Method: ATR (Attenuated Total Reflectance)
  • Note: ATR (Diamond/ZnSe) is acceptable but may show slight peak shifts (-2 to -5

    
    ) in the low-frequency region compared to KBr due to dispersion effects.
    
  • Pressure: Apply high pressure to ensure contact with the crystal, as the biphenyl structure can be rigid and crystalline.

Decision Logic for Identity Confirmation

The following flowchart illustrates the logical pathway for validating the compound using the spectral data provided above.

FTIR_Validation Start Start: Unknown Sample Spectrum Check_OH Check 3350-3450 cm⁻¹ (Broad Band?) Start->Check_OH Check_Methoxy Check 2835-2845 cm⁻¹ (Sharp C-H?) Check_OH->Check_Methoxy Yes Not_Phenol Reject: Missing Phenol Moiety Check_OH->Not_Phenol No Check_Ether Check 1245-1260 cm⁻¹ (Strong C-O?) Check_Methoxy->Check_Ether Yes Not_Methoxy Reject: Missing Methoxy Group (Possible Precursor) Check_Methoxy->Not_Methoxy No Check_Fingerprint Check Fingerprint Region (745-755 cm⁻¹ & 820-840 cm⁻¹) Check_Ether->Check_Fingerprint Yes Check_Ether->Not_Methoxy No Isomer_Alert Reject: Wrong Isomer (Check Para/Meta patterns) Check_Fingerprint->Isomer_Alert Only 820 (Para) or 690/780 (Meta) Confirm CONFIRMED IDENTITY: 5-(2-Methoxyphenyl)-3-methylphenol Check_Fingerprint->Confirm Both Present

Figure 1: Step-by-step spectral validation logic for confirming 5-(2-Methoxyphenyl)-3-methylphenol.

References

  • NIST Mass Spectrometry Data Center. "Infrared Spectrum of 2-Methoxy-5-methylphenol (Isocreosol)." NIST Chemistry WebBook, SRD 69. [Link] (Cited for: Analogous spectral data for the methoxy-methyl-phenol moiety)

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3] (Cited for: General rules on 1,2- and 1,3,5-aromatic substitution patterns)

  • BenchChem. "Technical Guide to the Spectroscopic Characterization of Substituted Biphenyls." (Cited for: Biphenyl linkage vibrational modes and ortho-substitution effects)

Sources

Comparative

Comparative Evaluation of 5-(2-Methoxyphenyl)-3-methylphenol and Structural Biphenyl Phenol Analogs in Drug Discovery and Material Science

As a Senior Application Scientist, evaluating chemical scaffolds requires looking beyond basic structural formulas to understand the 3D conformational dynamics and electronic properties that dictate performance. Biphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating chemical scaffolds requires looking beyond basic structural formulas to understand the 3D conformational dynamics and electronic properties that dictate performance. Biphenyl phenols are a privileged class of molecules[1], serving as critical intermediates in everything from organic light-emitting diodes (OLEDs) to advanced pharmaceuticals.

This guide provides an objective, data-driven comparison of 5-(2-Methoxyphenyl)-3-methylphenol against conventional biphenyl alternatives. We will explore the mechanistic causality behind its structural advantages, supported by validated experimental workflows designed for modern drug discovery—specifically focusing on its utility as a scaffold for GPR40 (FFA1) receptor agonists[2].

Mechanistic Profiling & Structural Causality

In modern medicinal chemistry, escaping "flatland" (the over-reliance on highly planar, conjugated aromatic systems) is critical for improving target specificity and reducing off-target toxicity. The structural architecture of 5-(2-Methoxyphenyl)-3-methylphenol offers distinct advantages over simpler analogs like 4-phenylphenol or 2-phenylphenol.

The Role of the Ortho-Methoxy Group

The methoxy group at the 2'-position (ortho to the biaryl axis) introduces significant steric hindrance. This steric clash forces the two aromatic rings out of coplanarity, increasing the dihedral angle between them.

  • Causality: This non-planar conformation increases the molecule's 3D complexity (fraction of sp3-like character). In drug design, this prevents the molecule from promiscuously intercalating into off-target hydrophobic pockets or DNA, a common liability with flat molecules like 4-phenylphenol.

  • Electronic Tuning: The methoxy group is strongly electron-donating via resonance, enriching the electron density of its respective ring, which can stabilize transient intermediates during subsequent electrophilic functionalization[1].

Orthogonal Functionalization Vectors

The meta-methyl and meta-hydroxyl groups on the primary phenol ring provide distinct, chemoselective handles. The phenolic hydroxyl group serves as an ideal nucleophile for etherification (e.g., attaching the polar tail required for GPR40 agonism[3]), while the methyl group provides a subtle lipophilic bump to optimize binding kinetics within receptor sub-pockets.

Comparative Performance Data

To objectively assess 5-(2-Methoxyphenyl)-3-methylphenol, we must benchmark it against other common biphenyl phenols used in industry and research.

CompoundDihedral Angle (Approx.)Planarity & ConformationPrimary Derivatization SitesKey Application & Profiling Liability
5-(2-Methoxyphenyl)-3-methylphenol 45° - 60°Non-planar (Steric hindrance)Phenolic -OH, Aromatic C-HGPR40 Agonist Scaffold / High 3D complexity, excellent target specificity.
4-Phenylphenol ~0° - 20°Highly PlanarPhenolic -OHPolymer Precursor / High risk of promiscuous binding and intercalation toxicity.
2-Phenylphenol ~40° - 50°Non-planarPhenolic -OHAgricultural Biocide / Lacks orthogonal functional handles for complex synthesis.
Bisphenol A (BPA) N/A (sp3 bridged)Non-planar (Flexible)Two Phenolic -OHEpoxy Resins / Known endocrine disruptor; high conformational entropy.

Experimental Workflows & Self-Validating Protocols

To harness the potential of 5-(2-Methoxyphenyl)-3-methylphenol, robust synthetic and analytical workflows are required. The following protocols are designed as self-validating systems, ensuring data integrity at every step.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Synthesis and Derivatization

The Suzuki-Miyaura cross-coupling is the gold standard for constructing the biaryl axis[4].

Objective: Synthesize the 5-(2-Methoxyphenyl)-3-methylphenol scaffold and derivatize it via O-alkylation. Causality for Catalyst Choice: We utilize Pd(dppf)Cl₂ because its bidentate phosphine ligand creates a wide bite angle, which is highly effective at driving the reductive elimination step even when coupling sterically hindered ortho-substituted boronic acids[1].

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask under argon, combine 3-bromo-5-methylphenol (1.0 eq), (2-methoxyphenyl)boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base Addition: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (3:1 v/v). Rationale: The biphasic system ensures optimal solubility of both the organic substrates and the inorganic base required for the transmetalation step.

  • Coupling Reaction: Heat the mixture to 90°C for 12 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Sample 10 µL of the organic layer. Confirm the disappearance of the aryl bromide mass peak and the appearance of the product mass [M-H]⁻ in negative ion mode.

  • O-Alkylation (Derivatization): Isolate the intermediate via silica gel chromatography. Dissolve in DMF, add Cs₂CO₃ (2.0 eq) and an alkyl halide (e.g., to build a GPR40 agonist tail). Stir at 60°C for 6 hours.

  • Self-Validation Checkpoint 2 (NMR): Perform ¹H-NMR. The disappearance of the broad phenolic -OH singlet (~9.5 ppm) and the appearance of a new alkoxy triplet (~4.0 ppm) validates successful etherification.

SynthesisWorkflow Start Starting Materials: Boronic Acid & Aryl Halide Coupling Pd-Catalyzed Suzuki-Miyaura Coupling Start->Coupling Intermediate 5-(2-Methoxyphenyl) -3-methylphenol Coupling->Intermediate Deriv1 O-Alkylation (Etherification) Intermediate->Deriv1 Deriv2 Electrophilic Aromatic Substitution Intermediate->Deriv2 Product1 GPR40 Agonist Candidates Deriv1->Product1 Product2 Material Science Scaffolds Deriv2->Product2

Synthesis and derivatization workflow for substituted biphenyl phenols.

Protocol 2: High-Throughput Calcium Flux Assay for GPR40 Activation

Biphenyl derivatives are well-documented as potent agonists for the GPR40 (Free Fatty Acid Receptor 1) target, which stimulates glucose-dependent insulin secretion[2],[5].

Objective: Quantify the functional agonism of synthesized biphenyl derivatives. Causality for Assay Choice: GPR40 is a Gαq-coupled GPCR. Activation leads to the cleavage of PIP₂ into IP₃, which triggers the release of intracellular calcium. Measuring this Ca²⁺ flux using a fluorescent dye (Fluo-4 AM) provides a direct, real-time kinetic readout of receptor activation[5].

Step-by-Step Methodology:

  • Cell Plating: Seed CHO cells stably expressing human GPR40 into a 384-well black-wall, clear-bottom plate at 10,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye loading buffer (containing probenecid to prevent dye efflux). Incubate for 1 hour at 37°C.

  • Compound Preparation: Serially dilute the biphenyl derivatives in assay buffer (HBSS + 20 mM HEPES) to create a 10-point concentration-response curve (10 µM to 0.3 nM).

  • Self-Validation Checkpoint (Baseline Emax): Include (a known GPR40 full agonist)[2] in control wells to establish the 100% maximal response (Emax) and normalize assay variability.

  • Signal Acquisition: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence for 10 seconds, inject compounds, and monitor fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Data Analysis: Calculate the Area Under the Curve (AUC) for the calcium transient and fit to a 4-parameter logistic equation to determine the EC₅₀.

GPR40Pathway Ligand Biphenyl Phenol Derivative Receptor GPR40 (FFAR1) Receptor Ligand->Receptor Binding Gq Gαq Protein Activation Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 Insulin Insulin Secretion (Pancreatic β-cells) Ca2->Insulin Triggers

GPR40 receptor activation pathway triggered by biphenyl derivatives.

Conclusion

Compared to planar, unfunctionalized alternatives like 4-phenylphenol, 5-(2-Methoxyphenyl)-3-methylphenol provides a vastly superior scaffold for advanced applications. Its sterically hindered biaryl axis ensures a non-planar conformation that minimizes off-target toxicity, while its orthogonal functional groups (methoxy, methyl, and hydroxyl) allow for precise, chemoselective derivatization. By leveraging self-validating synthetic and analytical workflows, researchers can confidently utilize this scaffold to develop next-generation metabolic therapeutics and advanced materials.

References

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects Source: RSC Advances (via PubMed Central) URL:[Link]

  • Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

  • Optimization of GPR40 Agonists for Type 2 Diabetes Source: ACS Medicinal Chemistry Letters (via PubMed Central) URL:[Link]

Sources

Validation

Comparative UV-Vis Absorption Guide: 5-(2-Methoxyphenyl)-3-methylphenol vs. Standard Biphenyls

As drug development and materials science increasingly rely on sterically hindered biaryls, understanding their optical properties is paramount. This guide provides an objective, data-driven comparison of the UV-Vis abso...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science increasingly rely on sterically hindered biaryls, understanding their optical properties is paramount. This guide provides an objective, data-driven comparison of the UV-Vis absorption characteristics of 5-(2-Methoxyphenyl)-3-methylphenol against unsubstituted biphenyl and its isolated monomeric analogs. By analyzing the structural causality behind spectral shifts, researchers can better interpret the electronic environment of complex biaryl systems.

Structural & Mechanistic Grounding: The Role of Steric Hindrance

To understand the UV-Vis spectrum of 5-(2-Methoxyphenyl)-3-methylphenol, we must first examine the baseline behavior of biphenyls. In unsubstituted biphenyl, the two aromatic rings can adopt a relatively coplanar conformation in solution. This allows for extended π-π* conjugation across the central C-C bond, resulting in a strong, characteristic primary absorption band at approximately 247.5 nm ()[1].

However, 5-(2-Methoxyphenyl)-3-methylphenol features a methoxy group at the 2'-position (ortho to the biaryl linkage). This ortho-substitution introduces a severe steric clash between the methoxy oxygen and the ortho-protons of the adjacent phenolic ring. Density Functional Theory (DFT) studies on biphenyl systems demonstrate that when the dihedral angle between the two rings exceeds 45°, electron/hole coherence is lost, and extended conjugation is severely disrupted ()[2].

Consequently, the rings in 5-(2-Methoxyphenyl)-3-methylphenol are forced out of coplanarity. The molecule undergoes a pronounced hypsochromic (blue) shift and hypochromic effect, effectively losing the 247 nm biphenyl conjugation band. Instead, its UV-Vis spectrum devolves into a superposition of its isolated, non-conjugated monomeric halves: an anisole-like system ()[3] and an m-cresol-like system ()[4].

Comparative UV-Vis Performance Data

To objectively evaluate the optical performance of 5-(2-Methoxyphenyl)-3-methylphenol, we benchmark it against its structural constituents. The table below summarizes the absorption maxima (λ_max) for these reference compounds.

CompoundStructural RolePrimary Band (π→π*)Secondary Band (Fine Structure)Conjugation Band
Biphenyl Fully conjugated reference~206 nmN/A247.5 nm [1]
Anisole Isolated monomer analog217 - 220 nm[3]269 - 270 nm[3]N/A
m-Cresol Isolated monomer analog214 nm[4]271 nm, 277 nm[4]N/A
5-(2-Methoxyphenyl)-3-methylphenol Sterically hindered biaryl~215 - 220 nm ~270 - 278 nm Absent / Weak

Data Interpretation : The absence of the ~247 nm band in 5-(2-Methoxyphenyl)-3-methylphenol confirms the steric decoupling of the two aromatic rings. The observed peaks at ~215-220 nm and ~270-278 nm are the localized excitations of the isolated anisole and m-cresol chromophores.

Experimental Workflow: High-Fidelity UV-Vis Spectral Acquisition

To ensure trustworthiness and reproducibility, the following self-validating protocol must be used when analyzing sterically hindered biphenyls.

Step 1: Solvent Selection & Baseline Correction Select a UV-transparent, non-polar solvent (e.g., spectroscopic grade cyclohexane) to minimize solvent-induced bathochromic shifts and hydrogen-bonding artifacts that could obscure the fine structure of the phenolic rings. Record a baseline using the pure solvent in matched 10 mm quartz cuvettes.

Step 2: Sample Preparation & Serial Dilution Prepare a 1.0 mM stock solution of 5-(2-Methoxyphenyl)-3-methylphenol. Perform serial dilutions (e.g., 10 µM, 50 µM, 100 µM) to ensure the maximum absorbance (A) falls within the linear dynamic range of the detector (0.1 to 1.0 A). This guarantees strict compliance with the Beer-Lambert Law and prevents detector saturation.

Step 3: Spectral Acquisition Scan the samples from 200 nm to 400 nm using a double-beam UV-Vis spectrophotometer. Set the spectral bandwidth to 1.0 nm and the scan rate to 100 nm/min. A narrow bandwidth is critical to capture the fine vibrational structure of the secondary bands (~270-278 nm) inherent to the m-cresol and anisole moieties.

Step 4: Data Validation (Self-Validating Check) Calculate the molar absorptivity (ε) at the primary (~215 nm) and secondary (~275 nm) peaks for each concentration. A constant ε across all dilutions mathematically validates that no aggregation, concentration-dependent self-association, or instrumental drift is occurring during the assay.

Mechanistic Pathway Visualization

The following diagram illustrates the causal relationship between the molecular architecture and the observed optical properties.

Mechanism A Ortho-Substitution (2'-Methoxy Group) B Steric Clash Between Aromatic Rings A->B C Increased Dihedral Angle (>45° Twist) B->C D Disruption of Extended π-π* Conjugation C->D E Hypsochromic Shift (Loss of 247 nm Band) D->E F Localized Monomer Absorption (~215 nm & ~275 nm) D->F

Mechanistic pathway illustrating how ortho-substitution dictates UV-Vis spectral shifts.

References
  • PhotochemCAD . "Biphenyl Absorption Spectrum Data." PhotochemCAD Database. Available at:[Link]

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 342, m-Cresol." PubChem. Available at: [Link]

  • ChemRxiv . "DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption." ChemRxiv. Available at:[Link]

  • St. Paul's Cathedral Mission College . "Ultraviolet Spectroscopy." SPCMC Academic Resources. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-(2-Methoxyphenyl)-3-methylphenol, 95% proper disposal procedures

The following guide outlines the authoritative disposal and handling protocol for 5-(2-Methoxyphenyl)-3-methylphenol (95%) . As a Senior Application Scientist, I have structured this not merely as a checklist, but as a r...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide outlines the authoritative disposal and handling protocol for 5-(2-Methoxyphenyl)-3-methylphenol (95%) .

As a Senior Application Scientist, I have structured this not merely as a checklist, but as a risk-management system . This compound is a substituted biaryl phenol.[1][2] While it shares the general hazards of the phenol class (corrosivity, systemic toxicity via skin absorption), its lipophilic biaryl structure adds specific concerns regarding environmental persistence and aquatic toxicity.[1]

Executive Summary: Waste Classification

  • Chemical Identity: 5-(2-Methoxyphenyl)-3-methylphenol (Substituted Biaryl Phenol).[1][2]

  • Physical State: Solid (Standard for this molecular weight/structure).[1][2][3]

  • Primary Hazards: Skin/Eye Irritant, Potential Corrosive (Phenolic), Aquatic Toxin.[1]

  • RCRA Status: Not specifically listed (P or U list) by the EPA.[1][2] However, it must be managed as Non-Regulated Hazardous Chemical Waste (destined for incineration) due to its phenolic toxicity profile.[1]

  • Disposal Method: High-Temperature Incineration (Fuel Blending).[1][2] NO DRAIN DISPOSAL.

Part 1: Pre-Disposal Safety & Segregation

The "Why": Phenolic compounds can anesthetize the skin upon contact, meaning a researcher may be chemically burned before feeling pain.[1] Proper segregation prevents the formation of toxic quinones or exothermic polymerization.[1]

Personal Protective Equipment (PPE) Matrix
PPE ItemSpecificationScientific Rationale
Gloves Double-gloving required.[1][2] Inner: Nitrile (4 mil).[1][2] Outer: Nitrile (5-8 mil) or Neoprene.[1][2]Phenols can permeate standard thin nitrile.[1][2] Double gloving provides a "breakthrough" buffer.[1][2]
Eye Protection Chemical Splash Goggles + Face Shield (if handling solutions).[1][2]Phenolic compounds cause irreversible corneal damage and protein denaturation.[1][2]
Respiratory N95 (for solids) or Fume Hood (for solutions).[1][2]Prevents inhalation of dust/aerosols which can cause systemic respiratory irritation.[1][2]
Clothing Lab coat (buttoned) + Long pants + Closed-toe shoes.[1][2]Prevents dermal absorption, the primary route of systemic phenol toxicity.[1]
Chemical Segregation (Incompatibility)

Strictly segregate this waste from the following streams to prevent uncontrolled reactions:

  • Oxidizers (e.g., Peroxides, Nitrates): Reaction with phenols can be violently exothermic and generate quinones.[1]

  • Strong Bases: Will deprotonate the phenol (forming the phenoxide salt), altering solubility and reactivity.[1]

  • Acids: While generally compatible, mixing with strong acids can generate heat.[1] Keep neutral.

Part 2: Step-by-Step Disposal Workflow

Scenario A: Solid Waste (Pure Compound or Contaminated Solids)

Applies to: Expired 95% stock, contaminated weighing boats, gloves, and paper towels.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar with a screw-top lid.[1][2] Do not use metal containers (phenols can corrode certain metals).[1][2]

  • Collection: Transfer the solid material directly into the container.

    • Note: If the material is in a vial, place the entire vial into the waste container.[1] Do not attempt to empty dusts, which increases inhalation risk.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Constituents: "5-(2-Methoxyphenyl)-3-methylphenol, 95%".[1][2]

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Storage: Store in a secondary containment tray in a cool, dry area until pickup.

Scenario B: Liquid Waste (Solutions/Reaction Mixtures)

Applies to: HPLC waste, reaction mother liquors.[1]

  • Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol, DCM) is compatible with the waste drum.[1]

  • pH Check: If the solution was part of a reaction, ensure pH is between 5 and 9.

    • Action: If highly acidic/basic, neutralize carefully before adding to the organic waste drum to prevent drum pressurization.[1]

  • Segregation: Pour into the "Non-Halogenated Organic" waste stream (unless dissolved in DCM/Chloroform, then use "Halogenated").[1]

  • Triple Rinse: Any empty original bottles must be triple-rinsed with a compatible solvent.[1][2][4] Collect the rinsate as liquid waste.[1][2][5] The empty bottle can then be defaced and recycled/trashed.[1]

Part 3: Disposal Logic & Decision Tree

The following diagram illustrates the decision-making process for disposing of 5-(2-Methoxyphenyl)-3-methylphenol, ensuring compliance and safety.

DisposalProtocol Start Waste Generation: 5-(2-Methoxyphenyl)-3-methylphenol StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, contaminated gloves) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid Segregation Segregation Check: Isolate from Oxidizers & Strong Acids Solid->Segregation Liquid->Segregation ContainerSolid Container: Wide-mouth HDPE Jar Segregation->ContainerSolid If Solid ContainerLiquid Container: Solvent Carboy (Halogenated vs Non-Hal) Segregation->ContainerLiquid If Liquid Labeling Labeling: Full Chemical Name + 'Toxic/Irritant' ContainerSolid->Labeling ContainerLiquid->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal

Caption: Operational workflow for the segregation and packaging of phenolic biaryl waste streams.

Part 4: Emergency Procedures (Spill Response)

In the event of a spill during waste transfer, immediate action is required to prevent systemic toxicity.[1][6]

  • Isolate: Evacuate the immediate area and post "Do Not Enter" signage.[1][2]

  • PPE Upgrade: Wear chemical-resistant boots and double nitrile gloves.[1][2]

  • Containment:

    • Solids: Cover with wet paper towels (to prevent dust) or use a scoop to place into a waste jar.[1][2]

    • Liquids: Absorb with vermiculite, dry sand, or commercial "Organic" spill pads.[1] Do not use combustible materials like sawdust. [2]

  • Decontamination: Clean the surface with a soap/water solution.[1][2][6]

    • Critical: If skin contact occurs, wash with Polyethylene Glycol (PEG 300/400) or copious water for 15 minutes.[1][6] PEG is superior for solubilizing phenols from the skin [1].[1][2]

References

  • Yale Environmental Health & Safety. (2022).[1][2] Phenol Standard Operating Procedure & First Aid. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025).[1][2] 2-Methoxy-5-methylphenol (Compound Summary for Analogous Structures). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2] Hazardous Waste Codes (F, K, P, and U Lists). Retrieved from [Link]

  • Northwestern University Research Safety. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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